molecular formula C13H17NO2 B7965985 1-Phenyl-3-piperidineacetic acid

1-Phenyl-3-piperidineacetic acid

Katalognummer: B7965985
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: PRRYOOVUVJZMHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-3-piperidineacetic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-3-piperidineacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-3-piperidineacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(1-phenylpiperidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRYOOVUVJZMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-3-piperidineacetic acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Phenyl-3-piperidineacetic acid, a heterocyclic compound of interest in medicinal chemistry and neuroscience research. This document moves beyond a simple recitation of facts to offer in-depth insights into its chemical nature, synthesis, and potential applications, grounded in established scientific principles.

Chemical Identity and Structure

1-Phenyl-3-piperidineacetic acid, more systematically named 2-(1-phenylpiperidin-3-yl)acetic acid , is a disubstituted piperidine derivative. The core of the molecule is a saturated six-membered heterocycle containing a nitrogen atom. A phenyl group is attached to the nitrogen atom at position 1, and an acetic acid moiety is bonded to the carbon at position 3 of the piperidine ring.

The presence of a chiral center at the 3-position of the piperidine ring means that 1-Phenyl-3-piperidineacetic acid can exist as a pair of enantiomers, (R) and (S), which may exhibit different biological activities.

Key Identifiers:

IdentifierValueSource
IUPAC Name 2-(1-phenylpiperidin-3-yl)acetic acidSigma-Aldrich
Synonym 1-Phenyl-3-piperidineacetic acidSigma-Aldrich
Molecular Formula C₁₃H₁₇NO₂Sigma-Aldrich
Molecular Weight 219.28 g/mol PubChem[1]
Canonical SMILES C1CN(C(C1)CC(=O)O)C2=CC=CC=C2
InChI Key InChI=1S/C13H17NO2/c15-13(16)10-12-6-4-8-14(9-12)11-5-2-1-3-7-11/h1-3,5,7,12H,4,6,8-10H2,(H,15,16)

Physicochemical Properties

Understanding the physicochemical properties of 1-Phenyl-3-piperidineacetic acid is crucial for its handling, formulation, and interpretation of its biological activity.

Table of Physicochemical Properties:

PropertyValueNotes
Melting Point Data not available for the specific compound. Related compounds like Phenylacetic acid have a melting point of 76-78 °C.[2]The melting point will be influenced by the crystalline structure and purity.
Boiling Point Data not available for the specific compound. Related compounds like Phenylacetic acid have a boiling point of 265 °C.[2]Decomposition may occur at high temperatures.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Solubility in aqueous solutions will be pH-dependent due to the carboxylic acid and the basic piperidine nitrogen.The zwitterionic nature at physiological pH can influence solubility.
pKa Estimated values would be around 4-5 for the carboxylic acid and 8-9 for the piperidinium ion.These values are critical for understanding its ionization state in biological systems.

Synthesis and Experimental Protocols

The synthesis of 1-Phenyl-3-piperidineacetic acid, particularly its enantiomerically pure forms, is of significant interest for pharmacological studies. A key synthetic route starts from the corresponding enantiopure α-amino acid.

Synthesis of (R)-(-)-1-Phenyl-3-piperidineacetic acid

A reported enantiopure synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid starts from (R)-(-)-α-phenylglycine.[3]

Reaction Scheme:

G R-Phenylglycine R-Phenylglycine Product (R)-1-Phenyl-3-piperidineacetic acid R-Phenylglycine->Product NaHCO3, Ethanol, 45°C 1,5-Dibromopentane 1,5-Dibromopentane 1,5-Dibromopentane->Product

Figure 1: Synthesis of (R)-1-Phenyl-3-piperidineacetic acid.

Step-by-Step Protocol: [3]

  • Reaction Setup: Suspend (R)-(-)-α-phenylglycine in ethanol in the presence of sodium bicarbonate.

  • Alkylation: Add 1,5-dibromopentane to the suspension.

  • Reaction Conditions: Stir the mixture for 8 hours at a controlled temperature of 45-50°C to facilitate the intramolecular cyclization.

  • Work-up and Isolation: After the reaction is complete, the product, (R)-(-)-1-Phenyl-3-piperidineacetic acid, is isolated. The work-up procedure typically involves filtration to remove inorganic salts, followed by evaporation of the solvent. Further purification can be achieved by recrystallization or chromatography.

Causality in Experimental Choices:

  • Choice of Base (NaHCO₃): Sodium bicarbonate is a mild base, sufficient to deprotonate the carboxylic acid and facilitate the initial N-alkylation without causing significant racemization of the chiral center.

  • Solvent (Ethanol): Ethanol is a suitable solvent for the reactants and allows for the reaction to be conducted at a moderately elevated temperature.

  • Temperature Control (45-50°C): This temperature range provides a balance between achieving a reasonable reaction rate and minimizing the risk of racemization of the chiral starting material.

Biological Activity and Potential Applications

Piperidine derivatives are a well-established class of compounds with a wide range of biological activities, particularly as neuroactive agents.[4] The structural motifs present in 1-Phenyl-3-piperidineacetic acid suggest its potential interaction with various biological targets within the central nervous system.

Potential as a GABA Analogue and Uptake Inhibitor

The cyclic amino acid structure of 1-Phenyl-3-piperidineacetic acid is analogous to that of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Compounds with a piperidine-carboxylic acid scaffold, such as nipecotic acid, are known inhibitors of GABA uptake.[5][6] By blocking the GABA transporters (GATs), these inhibitors increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism of action is a therapeutic strategy for conditions such as epilepsy and anxiety.

The N-phenyl substitution in 1-Phenyl-3-piperidineacetic acid adds lipophilicity to the molecule, which could enhance its ability to cross the blood-brain barrier and improve its pharmacokinetic profile compared to more polar GABA analogues.

Other Potential Neurological Applications

Derivatives of piperidine are also known to act as inhibitors of monoamine neurotransmitter re-uptake (dopamine, serotonin, and noradrenaline).[7] This activity is relevant for the treatment of depression, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). Further investigation is required to determine if 1-Phenyl-3-piperidineacetic acid exhibits such properties.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 1-Phenyl-3-piperidineacetic acid.

Analytical Workflow:

G cluster_0 Structural Elucidation cluster_1 Purity and Quantification NMR NMR Spectroscopy (¹H and ¹³C) HPLC HPLC-UV MS Mass Spectrometry (MS) IR Infrared Spectroscopy (IR) Titration Potentiometric Titration

Figure 2: Analytical workflow for 1-Phenyl-3-piperidineacetic acid.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons from the phenyl group, and aliphatic protons from the piperidine ring and the acetic acid methylene group.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Characteristic signals would be observed for the aromatic carbons, the piperidine ring carbons, the methylene carbon of the acetic acid, and the carbonyl carbon.[8]

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used for structural confirmation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present in the molecule. Key characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions.[5]

  • High-Performance Liquid Chromatography (HPLC):

    • Used to assess the purity of the compound and for quantification. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. Detection can be achieved using a UV detector, monitoring at a wavelength where the phenyl group absorbs (around 254 nm).[9]

  • Potentiometric Titration:

    • A robust method for determining the pKa values of the acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups.[1]

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3][12] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[8]

Conclusion

1-Phenyl-3-piperidineacetic acid is a chiral heterocyclic compound with significant potential for applications in neuroscience research and drug development. Its structural similarity to known GABA uptake inhibitors suggests it may modulate inhibitory neurotransmission, making it a target of interest for the development of novel therapeutics for neurological and psychiatric disorders. The synthetic route from enantiopure α-amino acids provides a viable path to its stereoselective preparation, which is crucial for detailed pharmacological evaluation. Further research is warranted to fully elucidate its biological activity profile, pharmacokinetic properties, and therapeutic potential.

References

  • Biosynce. (2025, July 7). What are the detection methods for piperidine? Retrieved from [Link]

  • Johnston, G. A., Stephanson, A. L., & Twitchin, B. (1977). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Pharmacy and Pharmacology, 29(4), 240-1.
  • Krogsgaard-Larsen, P., Falch, E., & Christensen, A. V. (1984). Piperidine derivatives as neurotransmitter re-uptake inhibitors.
  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (1997). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 40(26), 4387-97.
  • MG Chemicals. (2020, March 9). Safety Data Sheet. Retrieved from [Link]

  • Juárez, J. R., Gnecco, D., Galindo, A., & Reynolds, W. F. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC, 2003(11), 56-60.
  • Varlamov, A. V., Borisova, T. N., & Voskressensky, L. G. (2021).
  • PubChem. (n.d.). 2-[3-(Piperidin-1-yl)phenyl]acetic acid. Retrieved from [Link]

  • Schousboe, A. (2000). The GABA transporter and its inhibitors. Current Opinion in Pharmacology, 1(1), 91-5.
  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • de la Figuera, N., & Spivey, A. C. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Watson International. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (2024, October 26). Piperidine. Retrieved from [Link]

  • NIST. (n.d.). Phenylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

N-Phenyl-3-Piperidineacetic Acid: A Strategic Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive for Medicinal Chemistry & Drug Development[1]

Executive Summary

N-Phenyl-3-piperidineacetic acid (IUPAC: 2-(1-phenylpiperidin-3-yl)acetic acid) represents a privileged scaffold in modern medicinal chemistry.[1] As a pharmaceutical building block, it bridges the gap between flexible linear amines and rigid bicyclic systems.[1] Its value lies in its dual functionality: the 3-acetic acid moiety serves as a versatile handle for peptidomimetic coupling (mimicking Aspartate or Glutamate side chains), while the N-phenyl group drastically modulates the physicochemical profile of the piperidine ring—specifically its basicity and lipophilicity.[1]

This guide details the structural properties, synthetic accessibility, and strategic application of this scaffold in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles for GPCR and integrin-targeted therapies.[1]

Structural & Physicochemical Profile

The transition from a standard secondary amine (piperidine) to an N-aryl tertiary amine fundamentally alters the molecular properties.[1] Understanding these shifts is critical for rational drug design.[1]

Key Properties Table[1][2]
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₁₃H₁₇NO₂Standard organic fragment.[1]
Molecular Weight ~219.28 g/mol Low MW allows for significant elaboration (Fragment-Based Drug Design).[1]
Chirality C3 StereocenterExists as (R) and (S) enantiomers.[1] Bioactivity is often stereospecific.[1]
pKa (Conjugate Acid) ~5.5 – 6.5 (vs. ~11.0 for piperidine)Critical Feature: The N-phenyl ring delocalizes the nitrogen lone pair, reducing basicity.[1] This minimizes lysosomal trapping and improves blood-brain barrier (BBB) permeability.[1]
LogP (Predicted) ~2.5 – 3.0Moderate lipophilicity ensures good membrane permeability without excessive metabolic liability.[1]
H-Bond Donors/Acceptors 1 (COOH) / 3 (N, O, O)Balanced profile for solubility and receptor binding.[1]
Conformational Analysis

The piperidine ring adopts a chair conformation.[1] The bulky N-phenyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions.[1] The 3-acetic acid side chain introduces a degree of flexibility, allowing the carboxylate to probe receptor pockets adjacent to the hydrophobic aryl binding site.[1]

Strategic Utility in Drug Design

Basicity Modulation & ADME Optimization

One of the most common failures in CNS drug development is high basicity leading to phospholipidosis or hERG channel inhibition.[1]

  • Mechanism: Standard alkyl-piperidines are highly basic (pKa > 10), leading to high ionization at physiological pH (7.4).[1]

  • Solution: N-arylation (N-phenyl) drops the pKa to ~6.[1]0. This ensures a significant fraction of the molecule remains uncharged at physiological pH, facilitating passive diffusion across the BBB and cell membranes.[1]

Peptidomimetics (Integrin & GPCR Targets)

This scaffold is a structural mimic for N-aryl amino acids .[1]

  • Integrin Antagonists: The 3-acetic acid mimics the Aspartate (D) residue in the RGD (Arg-Gly-Asp) sequence, while the N-phenyl group mimics the hydrophobic environment often required for high-affinity binding to integrins like

    
     or GPIIb/IIIa.[1]
    
  • Orexin & Tachykinin Receptors: N-aryl piperidines are established pharmacophores in antagonists for Substance P (NK1) and Orexin receptors, where the phenyl ring engages in

    
    -stacking interactions within the receptor transmembrane bundle.[1]
    

Synthetic Pathways[1]

The synthesis of N-phenyl-3-piperidineacetic acid must be robust, scalable, and amenable to stereoselective control.[1]

Pathway Analysis (DOT Visualization)[1]

SynthesisPathways Start Ethyl 3-piperidineacetate (HCl Salt) MethodA Method A: Buchwald-Hartwig (Pd-Catalyzed) Start->MethodA Bromobenzene Pd2(dba)3, BINAP NaOtBu, Toluene MethodB Method B: Chan-Lam (Cu-Catalyzed) Start->MethodB Phenylboronic Acid Cu(OAc)2, Pyridine DCM, Air Intermediate Ethyl N-phenyl-3-piperidineacetate MethodA->Intermediate MethodB->Intermediate Hydrolysis Hydrolysis (LiOH / THF) Intermediate->Hydrolysis Product N-Phenyl-3-piperidineacetic Acid Hydrolysis->Product

Figure 1: Strategic synthetic pathways.[1] Method A (Buchwald-Hartwig) is preferred for scale and reliability.[1] Method B (Chan-Lam) is useful for sensitive substrates.[1]

Detailed Experimental Protocols

The following protocols are designed for self-validation , ensuring reproducibility and high purity.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: High yields, scalability, and electron-neutral/rich aryl halides.[1]

Reagents:

  • Ethyl 3-piperidineacetate (1.0 equiv)[1]

  • Bromobenzene (1.2 equiv)[1]

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂{dba}₃] (2 mol%)[1]

  • BINAP (racemic or chiral if resolving) (4 mol%)[1]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

  • Toluene (Anhydrous, degassed)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under Argon flow.

  • Catalyst Pre-complexation: Add Pd₂{dba}₃ and BINAP to the flask.[1] Add anhydrous Toluene (0.1 M concentration relative to substrate).[1] Stir at room temperature for 15 minutes until the solution turns a deep orange/red (active catalyst formation).[1]

  • Substrate Addition: Add Ethyl 3-piperidineacetate, Bromobenzene, and NaOtBu in one portion.

    • Note: If using the HCl salt of the amine, add an extra equivalent of base.[1]

  • Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The secondary amine starting material should disappear.[1]

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (SiO₂, Gradient 0–20% EtOAc in Hexanes).[1]

    • Checkpoint: The product (Ethyl N-phenyl-3-piperidineacetate) is typically a viscous oil.[1] Verify by ¹H NMR (Look for aromatic protons 6.8–7.3 ppm and ethyl ester signals).

Protocol B: Ester Hydrolysis to Free Acid

Best for: Generating the final building block without racemization.[1]

Reagents:

  • Ethyl N-phenyl-3-piperidineacetate (from Step A)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 equiv)[1]

  • THF / Water / Methanol (3:1:1 ratio)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in the THF/MeOH mixture.

  • Saponification: Add LiOH dissolved in the minimum amount of water.[1] Stir at Room Temperature for 4–6 hours.

    • Why RT? Avoid heating to prevent any potential thermal decarboxylation or racemization (though C3 is relatively stable).[1]

  • Work-up: Acidify the reaction mixture carefully with 1M HCl to pH ~3–4.

    • Observation: The product may precipitate or form an oil.[1]

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Final Product: N-Phenyl-3-piperidineacetic acid is obtained as a solid or thick gum.[1] Recrystallize from Et₂O/Hexanes if necessary.[1]

Applications & Case Studies

Integrin Antagonist Scaffold

The N-phenyl-3-piperidineacetic acid motif serves as a constrained "RGD" mimetic.[1]

  • Mechanism: The carboxylic acid binds the metal ion (Mg²⁺/Mn²⁺) in the integrin MIDAS site.[1] The piperidine ring restricts the conformation, reducing the entropic penalty of binding.[1]

  • Example: In the development of GPIIb/IIIa antagonists (e.g., Tirofiban analogs), 3-substituted piperidines are used to span the distance between the basic arginine mimic and the acidic aspartate mimic.[1]

Orexin Receptor Antagonists

Dual Orexin Receptor Antagonists (DORAs) often feature piperidine rings substituted with aromatic groups to navigate the lipophilic pockets of the OX1/OX2 receptors.[1]

  • Design Logic: Replacing a benzyl group with a direct N-phenyl group reduces the basicity, lowering the risk of phospholipidosis while maintaining the aromatic interaction.[1]

Pharmacophore Logic (DOT Visualization)

Pharmacophore cluster_0 Medicinal Chemistry Roles Scaffold N-Phenyl-3-Piperidineacetic Acid Role1 Basicity Modulation (N-Aryl vs N-Alkyl) Prevents lysosomal trapping Scaffold->Role1 Role2 Conformational Constraint (Piperidine Chair) Fixes side-chain vector Scaffold->Role2 Role3 Bioisostere (N-Phenyl-Glycine Mimic) Peptidomimetic Design Scaffold->Role3 CNS Penetration CNS Penetration Role1->CNS Penetration High Affinity Binding High Affinity Binding Role2->High Affinity Binding Integrin/GPCR Targeting Integrin/GPCR Targeting Role3->Integrin/GPCR Targeting

Figure 2: Pharmacophore analysis showing how structural features translate to biological advantages.[1]

References

  • Sigma-Aldrich. 1-Phenyl-3-piperidineacetic acid Product Information. Available at: (Search Term: 1-Phenyl-3-piperidineacetic acid).[1]

  • Wolfe, J. P., et al. (1998).[1] "Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research, 31(12), 805-818.[1] (Foundational reference for Buchwald-Hartwig protocol).[1]

  • Horton, D. A., et al. (2003).[1] "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930.[1] (Context on piperidine scaffolds).

  • ChemicalBook. N-Phenylpiperidine Properties and Safety. Available at: .[1] (Source for physicochemical data of the core scaffold).

  • NIST Chemistry WebBook. Piperidine, 1-phenyl- Data. Available at: .[1]

Sources

1-Phenyl-3-piperidineacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 1-Phenyl-3-piperidineacetic acid , a specialized heterocyclic building block in medicinal chemistry.

Core Identity & Physicochemical Profile[1]

1-Phenyl-3-piperidineacetic acid is a disubstituted piperidine derivative characterized by an N-linked phenyl group and a carboxymethyl side chain at the C3 position.[1] It serves as a critical scaffold in the development of GPCR ligands (specifically orexin and opioid receptor modulators) and is a structural isomer of the psychostimulant metabolite ritalinic acid.[1]

1.1 Molecular Specifications
PropertyValueTechnical Note
IUPAC Name 2-(1-Phenylpiperidin-3-yl)acetic acidPreferred name for database indexing.[1]
CAS Registry Number 1502794-74-2 Primary identifier for the racemate.[1]
Molecular Formula C₁₃H₁₈NO₂ Confirmed via elemental count (C₁₃H₁₇NO₂).[1][2]
Molecular Weight 219.28 g/mol Monoisotopic mass: 219.1259 Da.[1]
pKa (Acid) 4.2 – 4.5 (Predicted)Carboxylic acid moiety.[1]
pKa (Base) ~3.5 – 4.8 (Predicted)Critical: The N-phenyl substitution significantly lowers basicity compared to N-alkyl piperidines (pKa ~10), rendering the nitrogen largely neutral at physiological pH.[1][3]
LogP 2.2 – 2.6Moderate lipophilicity suitable for CNS penetration.[1]
1.2 Structural Analysis

The molecule features a piperidine ring in a chair conformation.[1] The bulky N-phenyl group typically adopts an equatorial orientation to minimize 1,3-diaxial interactions.[1][3] The acetic acid side chain at C3 introduces a chiral center.[1]

  • Stereochemistry: The compound exists as a pair of enantiomers (R and S).[1] In drug development, the specific enantiomer often dictates receptor affinity (e.g., stereospecific binding in sigma receptors).[1][3]

Part 2: Synthesis & Methodology

The synthesis of 1-Phenyl-3-piperidineacetic acid requires strategic construction to manage the low nucleophilicity of the aniline-like nitrogen.[1] Two primary pathways are recommended: Pd-Catalyzed N-Arylation (Pathway A) for modularity, and Homologation (Pathway B) for accessing the acetic acid chain from available precursors.[1]

Pathway A: Buchwald-Hartwig Cross-Coupling (Recommended)

This method is preferred for its high yield and ability to tolerate the carboxylic acid moiety (if protected).[1]

Protocol Logic:

  • Starting Material: Ethyl 3-piperidineacetate (commercially available).[1]

  • Coupling Partner: Bromobenzene or Iodobenzene.[1]

  • Catalyst System: Pd₂(dba)₃ with a bulky phosphine ligand (e.g., Xantphos or BINAP) is essential to facilitate oxidative addition into the aryl halide and reductive elimination of the bulky amine.[1]

  • Base: Cs₂CO₃ is used to neutralize the hydrohalic acid byproduct without hydrolyzing the ester prematurely.[1]

Step-by-Step Workflow:

  • Charge: In a glovebox, combine Ethyl 3-piperidineacetate (1.0 equiv), Bromobenzene (1.2 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) in dry Toluene.

  • Base Addition: Add Cs₂CO₃ (1.5 equiv).

  • Reaction: Heat to 100°C for 12–16 hours under Argon.

  • Hydrolysis: Filter the catalyst, concentrate, and treat the intermediate ester with LiOH in THF/H₂O (1:1) at room temperature for 4 hours.

  • Workup: Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate.

Pathway B: Arndt-Eistert Homologation

Used when starting from 1-phenyl-3-piperidinecarboxylic acid (N-phenylnipecotic acid).[1]

  • Activation: Convert the carboxylic acid to the acid chloride using Oxalyl Chloride.

  • Diazotization: React with Diazomethane (CH₂N₂) to form the alpha-diazoketone.[1]

  • Wolff Rearrangement: Treat with Silver Benzoate (AgOBz) and water/alcohol to rearrange the carbon skeleton, extending the chain by one methylene unit (-CH₂-).[1]

Part 3: Visualization of Synthesis Pathways

The following diagram illustrates the logical flow for both synthesis strategies, highlighting the divergence based on starting material availability.

SynthesisPathways Start1 Ethyl 3-piperidineacetate (C9H17NO2) Step1A Pd-Catalyzed N-Arylation (Buchwald-Hartwig) Start1->Step1A + Ph-Br, Pd cat. Start2 1-Phenyl-3-piperidinecarboxylic acid (N-Phenylnipecotic acid) Step1B Acid Chloride Formation (SOCl2 / Oxalyl Chloride) Start2->Step1B Inter1A Intermediate: Ethyl 1-phenyl-3-piperidineacetate Step1A->Inter1A Inter1B Diazoketone Formation (CH2N2) Step1B->Inter1B Step2A Ester Hydrolysis (LiOH / THF) Inter1A->Step2A Step2B Wolff Rearrangement (Ag+ / H2O) Inter1B->Step2B Target TARGET: 1-Phenyl-3-piperidineacetic acid (C13H17NO2) Step2A->Target High Yield Route Step2B->Target Homologation Route

Figure 1: Convergent synthetic pathways for 1-Phenyl-3-piperidineacetic acid. Pathway A (top) is preferred for safety and scalability.[1][3]

Part 4: Applications in Drug Development
4.1 Pharmacophore Utility

The 1-phenyl-3-piperidineacetic acid scaffold mimics the spatial arrangement of several bioactive endogenous ligands.

  • Orexin Receptor Agonists: The acetic acid tail provides a hydrogen-bond donor/acceptor site crucial for binding to the OX2R pocket, while the N-phenyl ring occupies the hydrophobic orthosteric site.[1]

  • Sigma-1 Receptor Ligands: 3-substituted phenylpiperidines are classic sigma ligands.[1] This acid derivative allows for the attachment of diverse amine "warheads" via amide coupling to probe receptor selectivity.[1]

4.2 Bioisosteric Replacement

In medicinal chemistry campaigns, this molecule is often used to:

  • Reduce Basicity: Replacing an N-benzyl group with an N-phenyl group lowers the pKa by ~5 units, reducing lysosomal trapping and improving metabolic stability against oxidative deamination.[1]

  • Rigidify Linkers: The piperidine ring constrains the flexibility of the acetic acid side chain compared to a linear amino acid, potentially locking the molecule in a bioactive conformation.[1]

References
  • Sigma-Aldrich. (2025).[1] 1-Phenyl-3-piperidineacetic acid Product Sheet. Merck KGaA.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12547509: 2-[3-(piperidin-1-yl)phenyl]acetic acid (Isomer Reference).[1] PubChem.[1][2][4][5] Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Google Patents. (2019).[1] WO2019027058A1 - Heterocyclic compound and use thereof (Orexin Agonists).[1][6] Link

Sources

Phenylpiperidine Acetic Acid Analogs: A Technical Guide to Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Phenylpiperidine Acetic Acid Scaffold

The phenylpiperidine acetic acid scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as a versatile template for the design and discovery of a diverse array of therapeutic agents.[1] Its inherent structural features, including a rigid piperidine ring, a phenyl moiety, and a carboxylic acid functional group, provide a unique combination of conformational constraint and functional handles for chemical modification.[1] This has enabled the development of compounds with a wide spectrum of pharmacological activities, ranging from potent opioid analgesics to novel therapeutics for central nervous system (CNS) disorders.[1][2]

This in-depth technical guide provides a comprehensive literature review of phenylpiperidine acetic acid analogs for researchers, scientists, and drug development professionals. We will delve into the core aspects of their synthesis, explore the intricate structure-activity relationships that govern their biological effects, and dissect their mechanisms of action at various pharmacological targets. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and evaluation of these compounds, empowering researchers to advance their own discovery efforts in this exciting field.

I. Synthetic Strategies for Phenylpiperidine Acetic Acid Analogs

The synthesis of phenylpiperidine acetic acid analogs can be broadly categorized into two main approaches: derivatization of a pre-formed phenylpiperidine acetic acid core and de novo synthesis of the substituted piperidine ring.

Derivatization of the Phenylpiperidine Acetic Acid Core

A common and efficient method involves the use of a commercially available or readily synthesized phenylpiperidine acetic acid core, which is then elaborated through standard functional group transformations. A representative synthetic pathway is the derivatization of (4-Methylpiperidin-1-yl)acetic acid.[3]

Experimental Protocol: Synthesis of (4-Methylpiperidin-1-yl)acetic Acid Derivatives [3]

Step 1: Synthesis of the Core Intermediate - (4-Methylpiperidin-1-yl)acetic acid

  • Alkylation of 4-methylpiperidine: To a solution of 4-methylpiperidine in a suitable aprotic solvent (e.g., acetonitrile or DMF), add an equimolar amount of a suitable base (e.g., potassium carbonate or triethylamine).

  • Slowly add an α-haloacetic acid ester (e.g., ethyl bromoacetate) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by filtering off the inorganic salts and concentrating the filtrate under reduced pressure.

  • Purify the resulting ester intermediate by column chromatography on silica gel.

  • Hydrolysis of the ester: Dissolve the purified ester in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Stir the mixture at room temperature or with heating until the hydrolysis is complete.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (4-Methylpiperidin-1-yl)acetic acid.

Step 2: Derivatization - Amide Bond Formation

  • Activation of the carboxylic acid: To a solution of (4-Methylpiperidin-1-yl)acetic acid in a dry, aprotic solvent (e.g., DCM or DMF), add a coupling reagent (e.g., HATU, EDCI, or DCC) and a base (e.g., DIPEA or triethylamine).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine coupling: Add the desired primary or secondary amine to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the final amide derivative by column chromatography or recrystallization.

De Novo Synthesis of Substituted Piperidines

For more complex analogs, a de novo synthesis approach allows for greater structural diversity. A notable example is the optimized synthesis of fentanyl and its analogs, which involves the construction of the N-substituted 4-anilinopiperidine core.[4]

Experimental Protocol: Optimized Synthesis of Fentanyl [4]

Step 1: N-Alkylation of 4-Piperidone

  • To a suspension of 4-piperidone monohydrate hydrochloride and cesium carbonate in a suitable solvent (e.g., acetonitrile), add 2-(bromoethyl)benzene.

  • Stir the mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete.

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Purify the resulting N-phenethyl-4-piperidone by column chromatography.

Step 2: Reductive Amination

  • Dissolve the N-phenethyl-4-piperidone and aniline in a chlorinated solvent (e.g., 1,2-dichloroethane or dichloromethane).

  • Add sodium triacetoxyborohydride in portions to the mixture.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the N-phenyl-1-(2-phenylethyl)piperidin-4-amine intermediate.

Step 3: Acylation

  • Dissolve the purified 4-piperidineamine precursor in a dry aprotic solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., Hunig's base).

  • Cool the solution in an ice bath and slowly add propionyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with aqueous solutions, dry the organic layer, and concentrate to yield fentanyl.

II. Pharmacological Targets and Mechanisms of Action

Phenylpiperidine acetic acid analogs exert their biological effects by interacting with a variety of pharmacological targets, with the mu-opioid receptor (MOR) being the most extensively studied. However, research has expanded to include other targets such as the NMDA receptor and glycine transporters, leading to the development of compounds with novel therapeutic profiles.

Opioid Receptors: The Analgesic Powerhouse

The phenylpiperidine scaffold is a classic pharmacophore for opioid receptor ligands, particularly agonists of the mu-opioid receptor (MOR).[2] Fentanyl and its analogs are potent MOR agonists, and their analgesic effects are primarily mediated through this receptor.[5]

Mechanism of Action at the Mu-Opioid Receptor:

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades.[6] The binding of a phenylpiperidine acetic acid analog to the MOR triggers a conformational change in the receptor, leading to the activation of two primary signaling pathways: the G-protein pathway and the β-arrestin pathway.[7]

  • G-Protein Signaling: This pathway is generally associated with the desired analgesic effects of opioids.[6]

    • The activated MOR couples to inhibitory G-proteins (Gi/o).

    • This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

    • The Gβγ subunits of the G-protein can also directly modulate ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

    • The overall effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which dampens the transmission of pain signals.[6]

  • β-Arrestin Signaling: This pathway is implicated in some of the adverse effects of opioids, such as respiratory depression and the development of tolerance.[6][7]

    • Upon prolonged or strong agonist binding, the MOR is phosphorylated by G-protein-coupled receptor kinases (GRKs).

    • This phosphorylation promotes the binding of β-arrestin proteins to the receptor.

    • β-arrestin binding uncouples the receptor from G-proteins, leading to desensitization and internalization of the receptor.[8]

    • β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades.

Gprotein_vs_beta_arrestin cluster_0 Opioid Receptor Signaling cluster_1 G-Protein Pathway (Analgesia) cluster_2 β-Arrestin Pathway (Side Effects) Agonist Phenylpiperidine Acetic Acid Analog MOR Mu-Opioid Receptor (MOR) Agonist->MOR G_protein Gi/o Protein MOR->G_protein GRK GRK MOR->GRK AC Adenylyl Cyclase (Inhibited) G_protein->AC GIRK GIRK Channel (Activated) G_protein->GIRK VGCC VGCC (Inhibited) G_protein->VGCC cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter Analgesia Analgesic Effect Neurotransmitter->Analgesia P Phosphorylation GRK->P beta_arrestin β-Arrestin P->beta_arrestin Desensitization Receptor Desensitization beta_arrestin->Desensitization Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Tolerance & Respiratory Depression beta_arrestin->Side_Effects

Caption: G-protein vs. β-arrestin signaling pathways of opioid receptors.

NMDA Receptors: A Target for Non-Opioid Analgesia and Neuroprotection

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[9] However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders and chronic pain states.[10] Phenylpiperidine acetic acid analogs have been developed as NMDA receptor antagonists, offering a non-opioid approach to analgesia and neuroprotection.[1]

Mechanism of Action of NMDA Receptor Antagonists:

NMDA receptor antagonists can block receptor function through several mechanisms:[9]

  • Competitive Antagonists: These compounds compete with the endogenous co-agonists, glycine or D-serine, for their binding site on the GluN1 subunit.

  • Non-competitive Antagonists (Channel Blockers): These antagonists, such as ketamine, bind to a site within the ion channel pore (the PCP site), physically occluding the channel and preventing ion flow.[10]

  • Uncompetitive Antagonists: These antagonists also bind within the channel pore but require the channel to be open for binding to occur.

The therapeutic effects of NMDA receptor antagonists stem from their ability to reduce the excessive influx of Ca2+ into neurons, thereby preventing the downstream signaling cascades that lead to neuronal damage and hyperexcitability.[11]

Caption: Mechanism of action of NMDA receptor antagonists.

Glycine Transporters: Modulating Neurotransmission for CNS Disorders

Glycine transporters (GlyT1 and GlyT2) are responsible for regulating the extracellular concentration of glycine in the CNS.[12] Glycine acts as an inhibitory neurotransmitter at its own receptors and as a co-agonist at NMDA receptors.[12] Inhibition of GlyT1 can potentiate NMDA receptor function by increasing synaptic glycine levels, a strategy being explored for the treatment of schizophrenia.[12] Phenylpiperazine acetic acid derivatives have been identified as potent GlyT1 inhibitors.[12]

III. Structure-Activity Relationships (SAR)

The biological activity of phenylpiperidine acetic acid analogs is highly dependent on their chemical structure. Systematic modifications of the core scaffold have led to the identification of key structural features that govern potency and selectivity for different pharmacological targets.

Table 1: Quantitative Structure-Activity Relationship of Phenylpiperidine Analgesics

CompoundR1 (Piperidine N-substituent)R2 (4-position substituent)µ-Opioid Receptor Binding Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg)Reference
Fentanyl PhenethylN-phenylpropanamide0.390.011[2]
Remifentanil Methyl propanoateN-phenylpropanamide1.40.005[5]
Carfentanil PhenethylMethyl N-phenylpropanamido-4-carboxylate0.0240.00032[13]
Compound A HN-phenylpropanamide>1000Inactive[14]
Compound B MethylN-phenylpropanamide10.20.15[14]
Compound C CyclopropylmethylN-phenylpropanamide1.80.025[14]

Note: Data is compiled from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Key SAR Insights:

  • N-Substituent on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is critical for opioid receptor activity. A phenethyl group, as seen in fentanyl, is generally optimal for high potency.[14] Small alkyl groups or functionalized alkyl chains, like the methyl propanoate in remifentanil, can also confer high potency.[5] The absence of a substituent (R1 = H) leads to a dramatic loss of activity.[14]

  • 4-Position Substituent: The substituent at the 4-position of the piperidine ring is another key determinant of activity. For opioid analgesics, an N-acylated anilino group is a common feature. The nature of the acyl group and substitutions on the aniline ring can fine-tune potency and selectivity.

  • Stereochemistry: The stereochemistry of the piperidine ring and any chiral centers in the substituents can have a profound impact on biological activity, often with one enantiomer being significantly more potent than the other.

Anticholinergic Activity

Some phenylpiperidine derivatives can also exhibit anticholinergic activity by acting as antagonists at muscarinic acetylcholine receptors.[15] The structural features that contribute to anticholinergic activity often include a bulky, lipophilic group attached to the piperidine nitrogen and an ester or ether linkage.[16] The SAR for anticholinergic activity is distinct from that for opioid activity, allowing for the design of compounds with selective profiles.[16]

IV. Experimental Protocols for Pharmacological Evaluation

The characterization of phenylpiperidine acetic acid analogs requires a battery of in vitro and in vivo assays to determine their potency, efficacy, and pharmacological profile.

In Vitro Assays: Radioligand Binding

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for its target receptor.[17]

Experimental Protocol: Mu-Opioid Receptor Radioligand Binding Assay [17]

Materials:

  • Membrane preparation from cells expressing the human mu-opioid receptor.

  • Radioligand: [3H]-diprenorphine (a non-selective opioid antagonist).

  • Unlabeled ligand for determining non-specific binding (e.g., naloxone).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • 96-well filter plates (GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

    • Total Binding: 50 µL binding buffer, 50 µL radioligand, and 100 µL membrane preparation.

    • Non-specific Binding: 50 µL unlabeled ligand (high concentration), 50 µL radioligand, and 100 µL membrane preparation.

    • Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL radioligand, and 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37 °C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filter plate in an oven.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assays: Analgesia Models

In vivo models are essential for evaluating the therapeutic efficacy of phenylpiperidine acetic acid analogs, particularly for analgesia. The hot-plate test is a widely used model for assessing central analgesic activity.[18]

Experimental Protocol: Hot-Plate Test in Mice [18][19]

Apparatus:

  • Hot-plate apparatus with a surface maintained at a constant temperature (typically 55 ± 0.5 °C).

  • A transparent cylinder to confine the mouse to the hot plate.

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate and start a timer.

  • Observe the mouse for signs of nociception, such as licking a hind paw, flicking a paw, or jumping.

  • Record the latency (in seconds) for the first nocifensive response. This is the baseline latency.

  • Cut-off Time: A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, remove it from the hot plate and assign it the cut-off latency.

  • Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

  • Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure their response latencies.

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE values between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

V. Future Directions and Therapeutic Potential

The field of phenylpiperidine acetic acid analogs continues to evolve, with ongoing efforts to develop compounds with improved therapeutic profiles. Key areas of future research include:

  • Biased Opioid Agonists: The development of G-protein biased MOR agonists that preferentially activate the analgesic signaling pathway while minimizing the recruitment of β-arrestin is a major focus.[6] This approach holds the promise of creating safer opioids with reduced side effects.

  • Multi-Target Ligands: Designing single molecules that can modulate multiple pharmacological targets simultaneously is an emerging strategy for treating complex diseases.[20] Phenylpiperidine acetic acid analogs that combine opioid agonism with antagonism of other receptors (e.g., NK1) or inhibition of enzymes involved in pain signaling are of significant interest.

  • Non-Opioid Analgesics: The development of potent and selective NMDA receptor antagonists and glycine transporter inhibitors based on the phenylpiperidine acetic acid scaffold offers a promising alternative to opioids for the management of chronic pain.[1][12]

  • CNS Disorders: The versatility of the scaffold allows for its application in other CNS disorders beyond pain, including schizophrenia, depression, and neurodegenerative diseases.[1]

Conclusion

Phenylpiperidine acetic acid analogs represent a rich and diverse class of compounds with significant therapeutic potential. Their well-established synthetic routes, coupled with a deep understanding of their structure-activity relationships and mechanisms of action, provide a solid foundation for the rational design of novel drugs. As our understanding of the complex signaling pathways involved in pain and CNS disorders continues to grow, the phenylpiperidine acetic acid scaffold will undoubtedly remain a valuable tool for the development of the next generation of safer and more effective medicines.

References

  • Analgesia Hot Plat Test. (n.d.). Retrieved February 15, 2026, from [Link]

  • Depiction of G-protein dependent and β-arrestin dependent OR signaling.... (n.d.). Retrieved February 15, 2026, from [Link]

  • Rodent Hot Plate Pain Assay. (n.d.). Retrieved February 15, 2026, from [Link]

  • Application Notes and Protocols for the Synthesis of (4-Methylpiperidin-1-yl)
  • Activation of μ-opioid receptor induces G-protein and β-arrestin-2.... (n.d.). Retrieved February 15, 2026, from [Link]

  • Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. (n.d.). Retrieved February 15, 2026, from [Link]

  • What is the mechanism of action of N-methyl-D-aspartate (NMDA) receptor antagonists? (2025, March 18). Retrieved February 15, 2026, from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). Pain Physician, 20(2S), SE23–SE31.
  • An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. (2014). ACS Omega, 3(1), 114-119.
  • NMDA receptor. (n.d.). Retrieved February 15, 2026, from [Link]

  • What are NMDA receptor antagonists and how do they work? (2024, June 21). Retrieved February 15, 2026, from [Link]

  • Novel NMDA Receptor Antagonists. (2022, June 3). University of Virginia School of Medicine.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). Retrieved February 15, 2026, from [Link]

  • 5 Key Applications of α-phenylpiperidine-2-acetic Acid in Pharmaceutical Synthesis (2024). (2025, December 4). PharmaSynth.
  • STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. (n.d.). Retrieved February 15, 2026, from [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). Retrieved February 15, 2026, from [Link]

  • Usefulness for the combination of G protein- and β-arrestin-biased ligands of μ-opioid receptors: Prevention of antinociceptive tolerance. (n.d.). Retrieved February 15, 2026, from [Link]

  • Therapeutic potential of β-arrestin- and G protein-biased agonists. (n.d.). Retrieved February 15, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • The principle of the delta opioid receptor – ligand binding assay.... (n.d.). Retrieved February 15, 2026, from [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (2015). Springer Protocols.
  • The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. (n.d.). Retrieved February 15, 2026, from [Link]

  • Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. (n.d.). Retrieved February 15, 2026, from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). Retrieved February 15, 2026, from [Link]

  • Design, Synthesis and SAR of Analgesics. (n.d.). Retrieved February 15, 2026, from [Link]

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. (2023). Journal of Medicinal Chemistry, 66(16), 11357–11377.
  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS AND TOX- ICITY STUDIES OF MIXTURES OF CHEMICALS WITH ANAESTHETIC POTENCY. (n.d.). DSpace.
  • Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. (2014). F1000Research, 3, 76.
  • Synthesis and biological evaluation of new opioid agonist and neurokinin-1 antagonist bivalent ligands. (2011). Bioorganic & Medicinal Chemistry, 19(20), 6135–6142.
  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (n.d.). Retrieved February 15, 2026, from [Link]

    • quantitative structure activity relationship(qsar). (n.d.). Retrieved February 15, 2026, from [Link]

  • as leads for non-CNS targets. (2014, March 21). F1000Research.
  • Structure Activity Relationship - Cholinergic Drugs. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands | Request PDF. (2025, August 9). Retrieved February 15, 2026, from [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

  • Drugs and their IC50 values. | Download Table. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. (2007). Bioorganic & Medicinal Chemistry Letters, 17(11), 3028–3032.

Sources

A Technical Guide to the Research Applications of 3-Piperidineacetic Acid and its Analogs as GABAergic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The GABAergic System and the Rationale for GABA Analogs

The Role of GABA in the Central Nervous System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] It plays a crucial role in maintaining the delicate balance between neuronal excitation and inhibition, a process vital for normal brain function.[1] GABAergic neurons are distributed throughout the brain, including in the hippocampus, thalamus, basal ganglia, hypothalamus, and brainstem.[1] The inhibitory effects of GABA are mediated through its interaction with three main classes of receptors: GABA-A, GABA-B, and GABA-C.[1]

  • GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel. When GABA binds to the GABA-A receptor, the channel opens, allowing chloride ions to flow into the neuron. This influx of negatively charged ions hyperpolarizes the cell, making it less likely to fire an action potential.[2]

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors. Their activation leads to a slower and more prolonged inhibitory response. Presynaptically, they inhibit the release of excitatory neurotransmitters like glutamate by reducing calcium influx. Postsynaptically, they activate potassium channels, leading to hyperpolarization.[3]

  • GABA-C Receptors: Also ionotropic, these receptors are less widespread than GABA-A and GABA-B receptors and are primarily found in the retina.

Dysfunction in the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, spasticity, and neuropathic pain.[4]

Limitations of GABA as a Therapeutic Agent

Despite its central role in neuronal inhibition, GABA itself has limited therapeutic utility. The primary reason for this is its inability to efficiently cross the blood-brain barrier (BBB). This physiological barrier protects the brain from potentially harmful substances in the bloodstream, but it also prevents systemically administered GABA from reaching its target receptors in the CNS. Additionally, GABA is rapidly metabolized in the body.

Introduction to 3-Piperidineacetic Acid as a GABA Analog

To overcome the limitations of GABA, researchers have developed a variety of GABA analogs. These are molecules that are structurally similar to GABA and can mimic its inhibitory effects but have improved pharmacokinetic properties, such as enhanced BBB penetration. 3-piperidineacetic acid and its derivatives are a class of such analogs. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, serves as a key structural component in many neurologically active compounds.[5] By modifying the structure of GABA with a piperidine scaffold, it is possible to create compounds that can effectively modulate the GABAergic system and offer therapeutic potential for various CNS disorders. These analogs can be designed to target specific components of the GABAergic system, such as GABA receptors or GABA transporters.[6]

Core Mechanisms of Action

The therapeutic effects of 3-piperidineacetic acid and its analogs stem from their ability to modulate GABAergic neurotransmission. Their primary mechanisms of action include direct interaction with GABA receptors and inhibition of GABA reuptake.

Targeting GABA Receptors (GABA-A and GABA-B)

Many 3-piperidineacetic acid analogs are designed to act as agonists at GABA-A or GABA-B receptors.

  • GABA-A Receptor Modulation: Some piperidine-containing compounds, like piperine found in black pepper, can act as positive allosteric modulators of GABA-A receptors.[7][8] This means they bind to a site on the receptor that is different from the GABA binding site and enhance the effect of GABA when it binds.[8][9] This leads to an increased influx of chloride ions and a stronger inhibitory signal.[8]

  • GABA-B Receptor Agonism: Other analogs, such as baclofen (which has a similar structural backbone), are potent agonists of GABA-B receptors.[3][4] By activating these receptors, they can reduce the release of excitatory neurotransmitters and hyperpolarize postsynaptic neurons, leading to a decrease in neuronal excitability.[3] This mechanism is particularly relevant for the treatment of spasticity.[10][11]

Modulation of GABA Transporters (GATs)

Another important mechanism of action for some 3-piperidineacetic acid derivatives is the inhibition of GABA transporters (GATs). GATs are responsible for removing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking these transporters, GABA analogs can increase the concentration and duration of GABA in the synapse, leading to enhanced GABAergic signaling. Derivatives of piperidine-3-carboxylic acid have been investigated as GABA uptake inhibitors for their potential anticonvulsant effects.[6]

Key Research Applications and Experimental Models

The ability of 3-piperidineacetic acid analogs to enhance GABAergic inhibition makes them valuable tools for studying and potentially treating a variety of neurological disorders.

Neuropathic Pain

Rationale: Neuropathic pain is a chronic pain state caused by damage to the nervous system and is often resistant to standard pain treatments.[3][12] A key feature of neuropathic pain is neuronal hyperexcitability in pain-processing pathways. By enhancing GABAergic inhibition, 3-piperidineacetic acid analogs can help to dampen this hyperexcitability and alleviate pain.[3]

Preclinical Models:

  • Spinal Nerve Ligation (SNL): This model involves the tight ligation of a spinal nerve, leading to nerve injury and the development of pain-like behaviors.[12]

  • Chronic Constriction Injury (CCI): In this model, loose ligatures are placed around the sciatic nerve, causing a gradual nerve compression and subsequent pain.

  • Chemotherapy-Induced Neuropathic Pain: Administration of certain chemotherapy agents, like paclitaxel, can induce peripheral neuropathy and associated pain.[13]

Key Experimental Protocols:

  • Behavioral Assays:

    • Von Frey Test: Measures mechanical allodynia (pain in response to a non-painful stimulus) by assessing the withdrawal threshold to calibrated filaments applied to the paw.

    • Hot Plate Test: Assesses thermal hyperalgesia (increased sensitivity to heat) by measuring the latency to a nociceptive response (e.g., licking or jumping) when placed on a heated surface.[12]

  • In Vivo Electrophysiology: Allows for the direct measurement of neuronal activity in pain pathways in anesthetized or freely moving animals to assess the effects of GABA analogs on neuronal firing rates.

Epilepsy and Seizure Disorders

Rationale: Seizures are caused by excessive and synchronized neuronal activity in the brain.[14] By increasing GABAergic inhibition, 3-piperidineacetic acid analogs can help to counteract this hyperexcitability and suppress seizure activity.[15]

Preclinical Models:

  • Pentylenetetrazole (PTZ)-induced seizures: PTZ is a GABA-A receptor antagonist that induces generalized seizures. This model is used to screen for potential anticonvulsant drugs.[16]

  • Maximal Electroshock (MES): This test involves delivering a brief electrical stimulus to the brain, which induces a tonic-clonic seizure. It is used to identify compounds that can prevent seizure spread.

  • 3-Mercaptopropionic Acid (MPA)-induced seizures: MPA is an inhibitor of the GABA-synthesizing enzyme, glutamic acid decarboxylase, leading to a reduction in GABA levels and seizures.[17]

Key Experimental Protocols:

  • Video-EEG Monitoring: Continuous monitoring of brain electrical activity (EEG) and behavior to detect and quantify seizure activity.

  • Patch-Clamp Electrophysiology in Brain Slices: Allows for the detailed study of the effects of GABA analogs on the electrical properties of individual neurons and synaptic transmission in isolated brain tissue.

Spasticity

Rationale: Spasticity is a motor disorder characterized by a velocity-dependent increase in muscle tone and exaggerated tendon jerks, often resulting from damage to the brain or spinal cord.[11] It is associated with hyperexcitability of the stretch reflex pathway. GABA-B receptor agonists, like baclofen, are effective in treating spasticity by reducing the release of excitatory neurotransmitters from primary afferent fibers and decreasing the excitability of motor neurons.[3][11]

Preclinical Models:

  • Spinal Cord Injury (SCI) Models: Transection or contusion of the spinal cord in rodents leads to the development of spasticity-like symptoms.

  • Experimental Autoimmune Encephalomyelitis (EAE): An animal model of multiple sclerosis, a condition often associated with spasticity.[10]

Key Experimental Protocols:

  • Electromyography (EMG): Records the electrical activity of muscles to quantify changes in muscle tone and reflex hyperexcitability.

  • H-reflex testing: Measures the excitability of the stretch reflex pathway by electrically stimulating a peripheral nerve and recording the resulting muscle response.

Advanced Research Techniques and Considerations

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its relationship to its pharmacological effect, is crucial for drug development.

Protocol: In Vivo PK Study Design

  • Administer the 3-piperidineacetic acid analog to a cohort of animals (e.g., rats or mice) via the intended route of administration (e.g., oral, intravenous).

  • Collect blood samples at various time points post-administration.

  • Analyze the plasma concentrations of the compound and its major metabolites using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

  • Correlate the plasma concentration profile with a pharmacodynamic endpoint (e.g., behavioral response in a pain or seizure model) to establish a PK/PD relationship.

Receptor Binding Assays

These assays are used to determine the affinity and selectivity of a compound for its target receptor.

Protocol: Radioligand Binding Assay

  • Prepare cell membranes from a tissue or cell line that expresses the target GABA receptor subtype.

  • Incubate the membranes with a radiolabeled ligand that is known to bind to the receptor of interest.

  • Add increasing concentrations of the unlabeled 3-piperidineacetic acid analog to compete with the radioligand for binding to the receptor.

  • Separate the bound from the unbound radioligand by filtration.

  • Measure the amount of radioactivity remaining on the filter.

  • Analyze the data to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

In Vitro Electrophysiology

This technique provides a detailed understanding of how a compound affects the function of ion channels and receptors at the molecular level.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Inject Xenopus oocytes with cRNA encoding the subunits of the desired GABA receptor subtype. The oocytes will express functional receptors on their cell surface.

  • Use a two-electrode voltage clamp setup to control the membrane potential of the oocyte and measure the ion currents flowing through the expressed receptors.

  • Apply GABA to the oocyte to elicit a baseline current.

  • Co-apply the 3-piperidineacetic acid analog with GABA to determine its effect on the GABA-evoked current (e.g., potentiation or direct agonism).

  • Construct concentration-response curves to determine the potency (EC50) and efficacy of the compound.[8]

Data Visualization and Interpretation

Quantitative Data Summary
Compound ClassTargetAssay TypePotency (e.g., Ki, EC50)EfficacyReference
Piperidine-4-sulphonic acidGABA ReceptorRadioligand BindingKD = 17 nM (high affinity), 237 nM (low affinity)N/A[18]
PiperineGABA-A ReceptorTEVCEC50 = 52.4 µM301.9% potentiation[8]
N-(Indol-3-ylglyoxylyl)piperidinesGABA-A ReceptorRadioligand BindingHigh affinityFull agonist activity[19]
Signaling and Workflow Diagrams

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_analog 3-Piperidineacetic Acid Analog (Agonist) GABAB_R_pre GABA-B Receptor GABA_analog->GABAB_R_pre Binds G_protein_pre Gi/o Protein GABAB_R_pre->G_protein_pre Activates AC_pre Adenylyl Cyclase G_protein_pre->AC_pre Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein_pre->Ca_channel Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Decreases Vesicle Glutamate Vesicle Ca_channel->Vesicle Triggers Fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release Leads to GABAB_R_post GABA-B Receptor G_protein_post Gi/o Protein GABAB_R_post->G_protein_post Activates K_channel GIRK Channel (K⁺ Channel) G_protein_post->K_channel Opens Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization Causes K⁺ efflux GABA_analog_post 3-Piperidineacetic Acid Analog (Agonist) GABA_analog_post->GABAB_R_post Binds

Caption: GABA-B Receptor Agonist Mechanism of Action.

Experimental_Workflow start Start: Neuropathic Pain Model (e.g., SNL in rodents) treatment Administer 3-Piperidineacetic Acid Analog or Vehicle start->treatment behavioral Behavioral Testing (Von Frey, Hot Plate) treatment->behavioral electrophysiology In Vivo Electrophysiology (Spinal Cord Neurons) treatment->electrophysiology tissue Tissue Collection (Spinal Cord, DRG) treatment->tissue data Data Analysis and Interpretation behavioral->data electrophysiology->data biochem Biochemical Analysis (e.g., Western Blot for receptor expression) tissue->biochem biochem->data end Conclusion on Analgesic Efficacy and Mechanism data->end

Caption: Preclinical Workflow for Neuropathic Pain.

Future Directions and Emerging Applications

Research into 3-piperidineacetic acid and its analogs continues to evolve. Future directions include:

  • Subtype-selective modulators: Developing compounds that selectively target specific GABA-A or GABA-B receptor subtypes to minimize side effects.

  • Dual-action compounds: Designing molecules that can modulate both GABAergic and other neurotransmitter systems (e.g., serotonergic or dopaminergic) for the treatment of complex disorders like depression and anxiety.[20]

  • Neuroprotective agents: Investigating the potential of these analogs to protect neurons from damage in conditions like stroke and neurodegenerative diseases.[4]

  • Treatment of addiction: Exploring the use of GABA-B agonists in reducing cravings and withdrawal symptoms associated with alcohol and drug dependence.[3][21]

  • Remyelination in Multiple Sclerosis: Recent studies suggest that GABA-B receptor agonists like baclofen may promote the differentiation of oligodendrocyte progenitor cells and enhance remyelination, offering a potential neuro-repair strategy for MS.[10]

References

  • García-Díaz, B., et al. (2022). GABA B receptor agonist baclofen promotes central nervous system remyelination. GLIA. Available at: [Link]

  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43. Available at: [Link]

  • Krogsgaard-Larsen, P., et al. (1985). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of neurochemistry, 45(5), 1684-1689. Available at: [Link]

  • Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of medicinal chemistry, 34(7), 2202-2208. Available at: [Link]

  • Alvarez, F. J., et al. (2023). GABAB Receptors Tonically Inhibit Motoneurons and Neurotransmitter Release from Descending and Primary Afferent Fibers. International Journal of Molecular Sciences, 24(16), 12968. Available at: [Link]

  • Maccioni, P., et al. (2012). The motor-impairing effects of GABAA and GABAB agonists in γ-hydroxybutyrate (GHB)-treated rats: Cross-tolerance to baclofen but not flunitrazepam. European Journal of Pharmacology, 691(1-3), 117-123. Available at: [Link]

  • Patsnap Synapse. (2024). What are GABAB receptor agonists and how do they work?. Available at: [Link]

  • Vasilev, D. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(13), 5069. Available at: [Link]

  • Bamberger, M., et al. (2017). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical pharmacology, 139, 47-57. Available at: [Link]

  • Romero, A. G., et al. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & medicinal chemistry, 13(15), 4667-4678. Available at: [Link]

  • Falch, E., & Krogsgaard-Larsen, P. (1983). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of neurochemistry, 40(3), 634-640. Available at: [Link]

  • RxList. (2021). How Do GABA Analogs Work?. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Scheme 3, Synthesis of the piperidine modification analogs. In Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Wang, Y., et al. (2016). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 21(11), 1484. Available at: [Link]

  • Pérez-Pérez, N., et al. (2022). New model of pharmacoresistant seizures induced by 3-mercaptopropionic acid in mice. Epilepsy Research, 182, 106915. Available at: [Link]

  • Wright, S. W., et al. (2018). Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. Organic letters, 20(24), 7854-7858. Available at: [Link]

  • Masiulis, S., et al. (2019). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 20(15), 3843. Available at: [Link]

  • D'hooge, R., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(5), 284-293. Available at: [Link]

  • Hosseinzadeh, H., & Khorasani, R. (2024). Piperine relieves neuropathic pain induced by paclitaxel in mice. Anesthesiology and Pain Medicine, 14(1). Available at: [Link]

  • Allen, M. J., & Sabir, S. (2023). GABA Receptor. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Shirani, M., et al. (2024). A Systematic Review of the Anti-seizure and Antiepileptic Effects and Mechanisms of Piperine. Current Drug Discovery Technologies. Available at: [Link]

  • Popiolek-Barczyk, K., & Mika, J. (2016). Advances in Neuropathic Pain Research: Selected Intracellular Factors as Potential Targets for Multidirectional Analgesics. International journal of molecular sciences, 17(9), 1438. Available at: [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

  • Clear, J., et al. (2022). New Treatments for Neuropathic Pain. Practical Pain Management. Available at: [Link]

  • Löscher, W., & Schmidt, D. (2023). Emerging Molecular Targets for Anti-Epileptogenic and Epilepsy Modifying Drugs. International Journal of Molecular Sciences, 24(3), 2824. Available at: [Link]

  • Khom, S., et al. (2010). HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. Journal of natural products, 73(2), 213-217. Available at: [Link]

  • Reddy, D. S. (2013). Experimental Models of Status Epilepticus and Neuronal Injury for Evaluation of Therapeutic Interventions. International journal of molecular sciences, 14(9), 18284-18318. Available at: [Link]

  • He, X., et al. (2000). N-(Indol-3-ylglyoxylyl)piperidines: high affinity agonists of human GABA-A receptors containing the α1 subunit. Bioorganic & medicinal chemistry letters, 10(13), 1433-1436. Available at: [Link]

  • Seth, K., et al. (2018). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Strategic N-Arylation of 3-Piperidineacetic Acid Esters: A Modular Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-piperidineacetic acid ester scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for fibrinogen receptor antagonists, GPCR ligands, and platelet aggregation inhibitors. However, the N-arylation of this scaffold presents a unique chemoselective challenge: the coexistence of a nucleophilic secondary amine and an electrophilic ester side chain. Standard protocols utilizing strong alkoxide bases often lead to ester hydrolysis, transesterification, or Claisen-type condensations. This Application Note provides three validated, ester-compatible protocols for N-arylation, selected based on the electronic nature of the aryl coupling partner.

Strategic Decision Matrix

Before initiating synthesis, analyze the aryl coupling partner to select the optimal pathway. The steric bulk at the piperidine C3 position requires high-activity catalytic systems, while the ester moiety mandates mild basic conditions.

ArylationStrategy Start Target: N-Aryl-3-piperidineacetic Acid Ester CheckPartner Analyze Aryl Coupling Partner Start->CheckPartner IsHalide Aryl Halide (Cl, Br, I, OTf)? CheckPartner->IsHalide Halide/Pseudohalide IsBoronic Aryl Boronic Acid? CheckPartner->IsBoronic Boronic Acid CheckElectronics Electronic Nature? IsHalide->CheckElectronics Yes ChanLam Protocol C: Chan-Lam (Cu-Catalyzed) IsBoronic->ChanLam Yes SNAr Protocol A: SNAr (Metal-Free) CheckElectronics->SNAr Electron Deficient (e.g., 4-NO2-Ph, 2-Py) Buchwald Protocol B: Buchwald-Hartwig (Pd-Catalyzed) CheckElectronics->Buchwald Electron Neutral/Rich (e.g., Ph-OMe, Ph-Me)

Figure 1: Decision tree for selecting the optimal N-arylation methodology based on electrophile properties.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Best For: Electron-deficient aryl halides (e.g., fluoronitrobenzenes, chloropyridines, chloropyrimidines). Mechanism: Addition-Elimination via Meisenheimer complex.

Scientific Rationale

The 3-piperidineacetic acid ester is a moderately hindered nucleophile. In SNAr, the rate-determining step is often the initial nucleophilic attack. Polar aprotic solvents (DMSO, DMF) are essential to solvate the intermediate anionic complex. Inorganic carbonate bases are selected to neutralize the generated acid without hydrolyzing the ester.

Materials
  • Substrate: Ethyl 3-piperidineacetate (1.0 equiv)

  • Electrophile: Aryl halide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Micronized preferred
    
  • Solvent: DMSO (anhydrous) or DMF

  • Temperature: 80 °C – 120 °C (Substrate dependent)

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the aryl halide (1.1 mmol) and ethyl 3-piperidineacetate (1.0 mmol).

  • Solvation: Add anhydrous DMSO (3.0 mL, 0.33 M concentration).

  • Base Addition: Add

    
     (2.0 mmol, 276 mg). Note: Use of stronger bases like NaH is prohibited due to ester incompatibility.
    
  • Reaction: Seal the vial and heat to 90 °C. Monitor by LC-MS or TLC.

    • Checkpoint: Highly activated substrates (e.g., 2-fluoro-4-nitrobenzene) may react at RT.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Best For: Unactivated aryl chlorides, bromides, and iodides; electron-neutral or electron-rich systems. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

Scientific Rationale

The steric bulk at the 3-position of the piperidine ring can retard the amine coordination step. Therefore, sterically demanding, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) are required. RuPhos is specifically chosen for its excellence with secondary amines and high turnover numbers. Cesium Carbonate (


)  is the critical base choice here; unlike NaOtBu, it minimizes ester hydrolysis and transesterification risks while being sufficiently basic for the catalytic cycle.
Materials
  • Catalyst Precursor:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: RuPhos (2-4 mol%) (Preferred) or BrettPhos

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Methodology
  • Catalyst Activation (Pre-complexation): In a glovebox or under Argon flow, add

    
     (2.2 mg, 0.01 mmol) and RuPhos (9.3 mg, 0.02 mmol) to a vial. Add 1 mL dry Toluene and stir at RT for 5 mins until the solution turns a rich orange/brown (generation of active L-Pd(0) species).
    
  • Reaction Assembly: To a separate reaction vessel, add the aryl halide (1.0 mmol), ethyl 3-piperidineacetate (1.2 mmol), and

    
     (650 mg, 2.0 mmol).
    
  • Combination: Transfer the pre-formed catalyst solution to the reaction vessel via syringe. Rinse with additional Toluene (2-3 mL) to reach ~0.25 M concentration.

  • Execution: Seal and heat to 80-100 °C for 12-18 hours.

  • Workup: Filter through a pad of Celite to remove insoluble salts. Rinse with EtOAc. Concentrate and purify via flash chromatography.

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Steric Check) OxAdd->Coord Piperidine Deprot Deprotonation (Cs2CO3) Coord->Deprot -HX RedElim Reductive Elimination (Product Release) Deprot->RedElim Ar-Pd-N RedElim->Pd0

Figure 2: Simplified catalytic cycle highlighting the steric check at the amine coordination step.

Protocol C: Copper-Catalyzed Chan-Lam Coupling

Best For: Aryl boronic acids (when halides are unavailable) or sensitive substrates requiring RT conditions. Mechanism: Oxidative coupling via Cu(II)/Cu(III) cycle using atmospheric oxygen as the terminal oxidant.

Scientific Rationale

This method avoids the high temperatures of Buchwald coupling. However, it requires an oxidative atmosphere. The use of molecular sieves is mandatory here to scavenge water produced during the reaction, preventing ester hydrolysis over the long reaction times (24-48h).

Materials
  • Substrate: Ethyl 3-piperidineacetate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)

  • Catalyst:

    
     (1.0 equiv - Stoichiometric preferred for kinetics, or 20 mol% catalytic)
    
  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Additive: 4Å Molecular Sieves (Activated, Powdered)

  • Solvent: Dichloromethane (DCM)

  • Atmosphere: Open air (drying tube) or

    
     balloon.
    
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and allow to cool. Add 4Å molecular sieves (500 mg/mmol).

  • Reagents: Add

    
     (181 mg, 1.0 mmol), Aryl Boronic Acid (2.0 mmol), and the piperidine substrate (1.0 mmol).
    
  • Solvent & Base: Add DCM (5 mL) followed by Pyridine (161 µL, 2.0 mmol).

  • Reaction: Stir vigorously at Room Temperature open to the air (or attached to an

    
     balloon for faster rates). Reaction time: 24 to 48 hours.
    
    • Visual Cue: The reaction mixture typically turns from blue/green to a dark slurry.

  • Workup: Filter through Celite to remove copper salts and sieves. Wash the filtrate with dilute

    
     (to sequester Cu) and brine.
    

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Ester Hydrolysis Wet solvent or hygroscopic baseSwitch base to

; Add 4Å Mol. Sieves; Verify solvent dryness.
Low Conversion (Buchwald) Catalyst poisoning or Steric clashSwitch ligand to BrettPhos or AdBrettPhos ; Increase Temp to 110°C.
Transesterification Alkoxide base or Alcohol solventSTOP using NaOMe/NaOtBu. Use Toluene/Dioxane only.
Blue/Green Emulsion (Workup) Residual Copper (Chan-Lam)Wash organic layer with 10% EDTA or

solution.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • RuPhos Specificity for Secondary Amines

    • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). "Pd-catalyzed N-arylation of secondary amines." Organic Letters.
  • Chan-Lam Coupling Protocols

    • Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids." Tetrahedron Letters.
  • SNAr in Medicinal Chemistry

    • Roughley, S. D., & Jordan, A. M. (2011).
  • Base Compatibility in Pd-Coupling

    • Wolfe, J. P., & Buchwald, S. L. (1997). "Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides." Journal of Organic Chemistry. (Establishes Cs2CO3 utility).

Application Note: Strategic Synthesis of 2-(1-phenylpiperidin-3-yl)acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, modular protocol for the preparation of 2-(1-phenylpiperidin-3-yl)acetic acid ethyl ester (CAS: Analogous structures typically used in GPCR ligand synthesis). Unlike traditional nucleophilic aromatic substitution (


), which fails with unactivated aryl halides, this protocol leverages Buchwald-Hartwig Palladium-Catalyzed Amination  to install the phenyl group.

The synthesis is divided into two critical stages:

  • Heterogeneous Catalytic Hydrogenation of ethyl 2-(pyridin-3-yl)acetate to generate the piperidine core.

  • Pd-Catalyzed C-N Cross-Coupling to effect selective

    
    -arylation.
    

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Strategy

The structural logic relies on the late-stage installation of the


-phenyl moiety. This allows for a divergent synthesis where the piperidine intermediate can be coupled with various aryl halides to generate a library of analogs.

Retrosynthesis Target Target Molecule 2-(1-phenylpiperidin-3-yl)acetic acid ethyl ester Disconnection Disconnection (C-N Bond) Target->Disconnection Retrosynthetic Step 1 Intermediates Intermediate Ethyl 2-(piperidin-3-yl)acetate + Bromobenzene Disconnection->Intermediates Buchwald-Hartwig SM Starting Material Ethyl 2-(pyridin-3-yl)acetate Intermediates->SM H2 / PtO2 Reduction

Figure 1: Retrosynthetic analysis demonstrating the disconnection of the C-N bond and the reduction of the pyridine precursor.

Stage 1: Preparation of Ethyl 2-(piperidin-3-yl)acetate

Objective: Reduction of the aromatic pyridine ring to the saturated piperidine heterocycle without reducing the ester functionality.

Mechanistic Insight

Pyridines are susceptible to catalyst poisoning due to the strong adsorption of the nitrogen lone pair onto the metal surface. To mitigate this, the reaction is conducted in glacial acetic acid .[1] Protonation of the pyridine nitrogen (


) reduces its affinity for the catalyst surface, allowing hydrogen adsorption and subsequent reduction.
Protocol

Reagents:

  • Ethyl 2-(pyridin-3-yl)acetate (10.0 mmol)

  • Platinum(IV) oxide (

    
    , Adams' Catalyst) (5 mol%)
    
  • Glacial Acetic Acid (0.5 M concentration)

  • Hydrogen Gas (

    
    , balloon or 1 atm)
    

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10.0 mmol of ethyl 2-(pyridin-3-yl)acetate in 20 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 5 mol%

    
     (Adams' catalyst). Caution: 
    
    
    
    can ignite solvent vapors; add under an argon blanket.
  • Hydrogenation: Purge the flask with

    
     (3x), then with 
    
    
    
    (3x). Attach a hydrogen balloon (approx. 1 atm) and stir vigorously at Room Temperature (RT) for 12–16 hours.
  • Monitoring: Monitor via TLC (stained with Ninhydrin, as the product is a secondary amine).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Neutralization (Critical): Dissolve the residue in DCM and wash with saturated

      
       to liberate the free amine.
      
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Yield: Expect >90% conversion. The product, ethyl 2-(piperidin-3-yl)acetate, is a colorless oil.

Stage 2: Buchwald-Hartwig N-Arylation

Objective: Coupling of the secondary amine (piperidine intermediate) with bromobenzene.

Mechanistic Insight

Standard nucleophilic substitution fails here because bromobenzene lacks electron-withdrawing groups to activate the ring for


. We utilize a Palladium(0) cycle.[3]
  • Ligand Choice: RuPhos is selected. It is a bulky, electron-rich dialkylbiaryl phosphine ligand specifically optimized for secondary amines, preventing

    
    -hydride elimination and promoting reductive elimination.
    
  • Base: Sodium tert-butoxide (

    
    ) is used to deprotonate the amine-Pd complex.
    
Reagents Table
ReagentRoleEquivalentsNotes
Ethyl 2-(piperidin-3-yl)acetateNucleophile1.0 eqFrom Stage 1
BromobenzeneElectrophile1.2 eqDry, degassed

Catalyst Precursor2 mol%High purity needed
RuPhosLigand4 mol%2:1 L:M ratio

Base1.5 eqHygroscopic; handle in glovebox or rapid weigh
TolueneSolvent0.2 MAnhydrous, degassed
Protocol

Step-by-Step Procedure:

  • Catalyst Pre-complexation:

    • In a dry reaction vial equipped with a magnetic stir bar, add

      
       (2 mol%) and RuPhos (4 mol%).
      
    • Add 1 mL of anhydrous Toluene and stir at RT for 5 minutes to generate the active

      
       species (solution typically turns yellow/orange).
      
  • Reactant Addition:

    • Add the piperidine intermediate (1.0 eq), Bromobenzene (1.2 eq), and

      
       (1.5 eq) to the vial.
      
    • Add remaining Toluene to reach 0.2 M concentration.

  • Deoxygenation:

    • Seal the vial and sparge with Nitrogen or Argon for 5 minutes. Oxygen inhibits the catalytic cycle and oxidizes the phosphine ligand.

  • Reaction:

    • Heat the block to 80–100°C . Stir for 4–12 hours.

    • Checkpoint: Monitor by LC-MS for the disappearance of the piperidine mass (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc).[4]

    • Filter through a small pad of silica or Celite to remove insoluble salts and palladium black.

    • Concentrate the filtrate.[5][6]

  • Purification:

    • Perform Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes:EtOAc (90:10

      
       70:30). The 
      
      
      
      -phenyl product is less polar than the starting amine.

Workflow Start Start: Piperidine + Ph-Br CatPrep Catalyst Prep Pd(OAc)2 + RuPhos (Active Pd(0)) Start->CatPrep Add Reagents Heating Heating 100°C, 12h Toluene CatPrep->Heating Inert Atm Workup Workup Filter & Conc. Heating->Workup Complete Purify Purification Silica Column (Hex/EtOAc) Workup->Purify Crude Oil

Figure 2: Workflow for the Pd-catalyzed N-arylation step.

Quality Control & Validation

To ensure the integrity of the synthesized 2-(1-phenylpiperidin-3-yl)acetic acid ethyl ester , the following analytical criteria must be met:

  • 
     NMR (500 MHz, 
    
    
    
    ):
    • Look for diagnostic phenyl protons: Multiplet at

      
       7.2–7.4 ppm (5H).
      
    • Look for the ethyl ester quartet (

      
       4.1 ppm) and triplet (
      
      
      
      1.2 ppm).
    • Key Shift: The protons on the piperidine ring adjacent to the nitrogen (C2 and C6 positions) will shift downfield compared to the starting material due to the aniline-like nitrogen.

  • HRMS (ESI+):

    • Calculated

      
      .
      
  • HPLC Purity:

    • 
       (UV detection at 254 nm).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Stage 2) Catalyst poisoning by

Ensure rigorous degassing of Toluene and use of inert atmosphere (Glovebox or Schlenk line).
Low Conversion (Stage 2) Inactive Catalyst

can degrade to Pd black over time. Use a fresh batch or switch to the pre-catalyst RuPhos Pd G3 .
Incomplete Hydrogenation (Stage 1) Catalyst PoisoningEnsure the starting material is free of sulfur contaminants. Add more Acetic Acid to ensure full protonation.
Ester Hydrolysis Wet Solvents / BaseIn Stage 2, ensure

is dry. Hydroxide impurities will hydrolyze the ethyl ester to the carboxylic acid.

References

  • Heterogeneous Hydrogenation of Pyridines

    • Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[1] Asian Journal of Chemistry, 2015.[7]

    • Context: Establishes the protocol for reducing pyridine acetates using Adams' c
  • Buchwald-Hartwig Amination (General Protocol)

    • Maiti, D., Fors, B. P., Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases."[8] Chemical Science, 2011.[8]

    • Context: Defines RuPhos as the optimal ligand for secondary amine coupling.
  • Mechanistic Studies on C-N Coupling

    • Ruiz-Castillo, P., Buchwald, S. L.[9] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.

    • Context: Comprehensive review of substrate scope and troubleshooting for N-aryl
  • Analogous Synthesis (Piperidine Derivatives)

    • "Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid..." Arkivoc, 2003.

    • Context: Provides spectral data comparison for N-phenyl piperidine acetic acid deriv

Sources

Reaction Conditions for Hydrolyzing N-phenyl-3-piperidineacetic Esters

[1]

Part 1: Executive Summary & Strategic Analysis

The hydrolysis of N-phenyl-3-piperidineacetic esters (e.g., ethyl 2-(1-phenylpiperidin-3-yl)acetate) is a critical transformation in the synthesis of pharmacological scaffolds, including PARP inhibitors and muscarinic receptor antagonists. While ester hydrolysis is a fundamental organic transformation, the presence of the N-phenyl moiety introduces specific electronic and solubility constraints that distinguish this substrate from simple aliphatic piperidines.

Core Challenges
  • Solubility Profile: The N-phenyl group significantly increases lipophilicity compared to N-alkyl piperidines, rendering the substrate poorly soluble in standard aqueous hydrolytic media.

  • Electronic Deactivation: The lone pair on the piperidine nitrogen is delocalized into the phenyl ring (aniline-like character, pKa ~5.2), reducing the basicity. This prevents self-catalysis often seen in amino-esters but ensures the nitrogen remains neutral under basic hydrolysis conditions.

  • Chemo-selectivity: Harsh acidic conditions can lead to unwanted protonation and solubility issues during workup, while overly aggressive basic conditions at high temperatures may induce racemization at the C3 chiral center (if using enantiopure starting material).

Part 2: Mechanistic Insight & Reaction Pathway

The hydrolysis is most efficiently driven via a Base-Promoted Saponification (Bkc) mechanism. Unlike acid-catalyzed hydrolysis, which is reversible, saponification is irreversible due to the formation of the carboxylate salt, driving the reaction to completion.

Reaction Scheme

ReactionSchemeSubstrateN-phenyl-3-piperidineacetic Ester(Lipophilic, Neutral N)IntermediateTetrahedral Intermediate(Anionic)Substrate->Intermediate OH- / THF:H2ONucleophilic AttackProductSaltCarboxylate Salt(Water Soluble)Intermediate->ProductSalt -ROHCollapseFinalProductN-phenyl-3-piperidineacetic Acid(Precipitate at pH 4-5)ProductSalt->FinalProduct H3O+ (Workup)Protonation

Figure 1: Saponification pathway. The use of THF as a co-solvent is critical to solubilize the lipophilic N-phenyl substrate, allowing the aqueous hydroxide to attack the carbonyl carbon.

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (LiOH / THF / H2O)

Best for: Research scale (mg to g), chiral substrates, and maximizing yield. Rationale: Lithium Hydroxide (LiOH) is less aggressive than NaOH/KOH and more soluble in organic mixtures. THF ensures the N-phenyl substrate remains in solution.

Materials
  • Substrate: Ethyl 2-(1-phenylpiperidin-3-yl)acetate (1.0 equiv)

  • Reagent: LiOH·H2O (Lithium Hydroxide Monohydrate) (2.5 equiv)

  • Solvent: THF : Water (3:1 ratio)

  • Quench: 1M Citric Acid or 1N HCl

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the ester (1.0 equiv) in THF (10 mL per gram of substrate). Stir until a clear homogeneous solution is obtained.

  • Reagent Addition: Dissolve LiOH·H2O (2.5 equiv) in the minimum amount of water (approx. 3.3 mL per gram of substrate). Add this aqueous solution dropwise to the stirring THF solution.

    • Note: The mixture may become cloudy initially but should clarify or form a fine suspension.

  • Reaction: Stir vigorously at 20–25°C (Room Temperature) .

    • Time: Typically 4–16 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS.

    • Checkpoint: The disappearance of the ester peak (approx. R_f 0.[1]6) and appearance of the baseline acid spot indicates completion.

  • Workup (Critical for N-Phenyl purity):

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Dilute the remaining aqueous residue with water (10 mL/g).

    • Wash: Extract the basic aqueous layer with Diethyl Ether or MTBE (2 x 10 mL) to remove unreacted ester and non-polar impurities. Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M Citric Acid (mild) or 1N HCl until pH reaches 4–5.

    • Isolation: The product (N-phenyl-3-piperidineacetic acid) will often precipitate as a solid. Filter and wash with cold water.

    • Alternative: If no precipitate forms, extract the acidic aqueous layer with Ethyl Acetate (3 x), dry over Na2SO4, and concentrate.

Protocol B: Process Scale (NaOH / Methanol)

Best for: Multi-gram to Kilogram scale, cost-efficiency. Rationale: NaOH is cheaper, and Methanol is easily recoverable. Higher temperatures may be used if racemization is not a concern.

Data Summary: Condition Comparison
ParameterProtocol A (LiOH/THF)Protocol B (NaOH/MeOH)Acid Hydrolysis (HCl)
Reaction Rate Moderate (RT)Fast (Reflux)Slow
Solubility ExcellentGoodPoor (Protonation)
Racemization Risk LowModerate (at Reflux)Low
Yield 92-98%85-90%60-75%
Impurity Profile Very CleanPotential Methyl Ester exchangeDegradation possible

Part 4: Detailed Workflow & Troubleshooting

The following diagram illustrates the decision logic and workflow for the workup, which is the most common point of failure due to the amphoteric nature of amino acids (though N-phenyl reduces this zwitterionic character).

WorkupLogicStartReaction Complete(TLC/HPLC)EvapEvaporate Organic Solvent(THF/MeOH)Start->EvapDiluteDilute Residue with H2OEvap->DiluteWashWash with MTBE/Ether(Remove Impurities)Dilute->WashCheckpHAdjust pH to 4-5(Use Citric Acid/HCl)Wash->CheckpHPrecipitateDoes Solid Form?CheckpH->PrecipitateFilterVacuum FiltrationWash with Cold H2OPrecipitate->FilterYesExtractExtract with EtOAc(3x)Precipitate->ExtractNoFinalPure Acid ProductFilter->FinalDryDry (Na2SO4) & ConcentrateExtract->DryDry->Final

Figure 2: Workup decision tree. The N-phenyl group reduces the isoelectric point compared to alkyl piperidines, meaning precipitation often occurs at slightly higher pH (4-5) than typical amino acids.

Troubleshooting Guide
  • Incomplete Reaction:

    • Cause: Poor solubility of the starting material in the aqueous/organic mix.

    • Solution: Increase the THF ratio or switch to 1,4-Dioxane. Warm to 40°C.

  • Product Stuck in Aqueous Layer:

    • Cause: pH is too low (protonating the N-phenyl, forming a salt) or too high (carboxylate).

    • Solution: The N-phenyl nitrogen has a pKa of ~5. Ensure the workup pH is exactly between 4 and 5. Do not go below pH 3, or the nitrogen may protonate (Ph-NH+-R), making the salt water-soluble again.

  • Racemization (for chiral 3-substituted isomers):

    • Cause: High temperature or prolonged exposure to strong base.

    • Solution: Stick to Protocol A (LiOH at 20°C). Avoid reflux.

Part 5: References

  • Patent US10927095B2 : Processes for the preparation of Niraparib and intermediates thereof. Describes base-mediated hydrolysis of piperidine esters using alkali metal hydroxides in alcohol/water systems.

  • Organic Process Research & Development : Manufacturing Routes to PARP Inhibitors. details the hydrolysis of nitrile and ester intermediates in the synthesis of Olaparib and Niraparib analogs.

  • Journal of Organic Chemistry : Kinetics of Reactions of Piperidine with Esters. Provides fundamental data on the nucleophilicity and hydrolytic stability of piperidine derivatives.

  • ScienceMadness & Process Literature : Hydrolysis of Piperine and Piperidine derivatives. Practical insights into the solubility and workup of N-substituted piperidine carboxylic acids.

Troubleshooting & Optimization

Solubility enhancement of N-phenylpiperidine acids in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Topic: Solubility Enhancement & Troubleshooting for N-Phenylpiperidine Acids Audience: Medicinal Chemists, Formulation Scientists, DMPK Researchers

Introduction: The "Zwitterionic Trap"

Welcome to the technical support hub for N-phenylpiperidine derivatives. If you are here, you are likely facing a precipitation event upon diluting your DMSO stock into aqueous buffer.

The Core Problem: N-phenylpiperidine acids (e.g., N-phenyl-4-piperidinecarboxylic acid derivatives) are deceptive. They possess an acidic moiety (carboxylic acid) and a basic moiety (tertiary amine). However, unlike standard aliphatic amines (pKa ~10-11), the N-phenyl group drastically lowers the basicity of the nitrogen due to resonance delocalization, typically into the pKa 5.5–6.5 range.

This creates a unique solubility profile where the "safe" physiological pH of 7.4 often sits dangerously close to the molecule's lipophilic threshold, despite being technically ionized.

Module 1: The pH-Solubility Landscape

Ticket #101: "My compound precipitates immediately in PBS (pH 7.4)."

Root Cause Analysis: At pH 7.4, your molecule is likely in an anionic state (Carboxylate COO- / Amine N_neutral), not a zwitterion. However, the single negative charge is often insufficient to solubilize the bulky, hydrophobic N-phenylpiperidine scaffold (LogP > 2.5). The lattice energy of the solid form dominates the solvation energy.

Diagnostic Workflow: Use the Henderson-Hasselbalch logic adapted for this scaffold:

  • Acid pKa (COOH): ~4.0

  • Base pKa (N-Phenyl): ~6.0 (Critical Value)

The Solubility Decision Tree

SolubilityLogic Start Start: Precipitation in Buffer CheckpH Check Buffer pH Start->CheckpH pH_Low pH < 3.0 CheckpH->pH_Low Acidic pH_Mid pH 4.0 - 6.0 CheckpH->pH_Mid Isoelectric pH_High pH > 7.0 CheckpH->pH_High Basic State_Cat State: Cationic (+) (Soluble) pH_Low->State_Cat State_Zwit State: Zwitterionic (±) (Least Soluble - pI Zone) pH_Mid->State_Zwit State_Anion State: Anionic (-) (Solubility Limited by LogP) pH_High->State_Anion Action_Salt Action: Form HCl or Mesylate Salt State_Cat->Action_Salt Action_Avoid Action: AVOID this range. Shift pH. State_Zwit->Action_Avoid Action_Complex Action: Add Cyclodextrin or Cosolvent State_Anion->Action_Complex

Figure 1: Decision matrix for pH-dependent solubility interventions. Note the "Danger Zone" at pH 4-6 where the molecule is zwitterionic (net neutral).

Protocol: Isoelectric Point (pI) Avoidance
  • Calculate pI: If pKa(acid) ≈ 4.0 and pKa(base) ≈ 6.0, your pI is 5.0 .

  • The "Rule of 2": Maintain the buffer pH at least 2 units away from the pI.

    • Target pH: < 3.0 (Cationic) or > 7.0 (Anionic).

    • Warning: If you must work at pH 7.4 and solubility is poor, simply adjusting pH to 8 or 9 will not help, as the ionization state (anionic) does not change further. You must switch to Module 2 .

Module 2: Complexation Strategies (The "Silver Bullet")

Ticket #205: "I need 10 mg/mL for an IP injection, but pH adjustment is toxic."

Solution: Cyclodextrin Complexation. The N-phenyl ring is a "textbook" hydrophobic guest for the cavity of β-Cyclodextrin derivatives. The phenyl ring inserts into the torus, shielding the hydrophobic moiety from water while the hydrophilic exterior interacts with the buffer.

Recommended Excipients:

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin): First-line choice. High solubility, low toxicity.

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin): Excellent for parenteral use; adds anionic repulsion to prevent aggregation.

Experimental Protocol: Phase Solubility Screening

Objective: Determine the stability constant (


) and optimal CD concentration.
StepActionTechnical Note
1 Prepare Vehicle Prepare 0%, 5%, 10%, 20%, and 40% (w/v) HP-β-CD in PBS (pH 7.4).
2 Supersaturation Add excess N-phenylpiperidine acid solid to 1 mL of each vehicle in glass vials.
3 Equilibration Shake at 25°C (or 37°C) for 24–48 hours. Do not sonicate to heat.
4 Filtration Filter through 0.45 µm PVDF or PTFE filter. (Avoid Nylon; it binds proteins/drugs).
5 Quantification Dilute filtrate 1:10 with Methanol/Water (50:50) and analyze via HPLC-UV.
6 Data Analysis Plot Solubility (

) vs. [CD]. A linear slope (

type) indicates 1:1 complexation.

Calculation:



Where 

is intrinsic solubility (intercept).

Module 3: Cosolvency & Formulation

Ticket #302: "Cyclodextrins are too expensive for my high-throughput screen."

Solution: Log-Linear Cosolvency. For early-stage screening, organic cosolvents are practical. However, N-phenylpiperidines are prone to "crashing out" upon dilution because water acts as a potent anti-solvent for the hydrophobic phenyl ring.

The "Golden Ratio" for Stock Solutions: Do not use 100% DMSO if possible. Use a "High-Solvency" mix to prevent precipitation shock.

  • Recommended Stock: 90% DMSO / 10% Water (acidified with 10mM HCl).

  • Why? Pre-protonating the amine (if pKa ~6) stabilizes the stock.

Cosolvent Power Ranking (Dielectric Constant Reduction)
  • DMSO: Highest solubilizing power, but risk of precipitation upon dilution > 1%.

  • PEG 400: Excellent interface. Forms hydrogen bonds with the carboxylic acid.

  • Ethanol: Good, but volatile.

  • Propylene Glycol: Weaker, but safer for in vivo.

Troubleshooting Table: Common Precipitation Scenarios

ObservationDiagnosisFix
Cloudy immediately on dilution "Parachute" failure. Local supersaturation.Vortex buffer while adding the stock. Use warm buffer (37°C).
Crystals form after 1 hour Ostwald Ripening. Stable crystal form nucleating.Add 0.1% HPMC or PVP (polymer) to inhibit crystal growth.
Gel-like formation Salt disproportionation.Check Counter-ions. If using Calcium/Magnesium buffers (Krebs), insoluble salts may form. Switch to Sodium-based buffer.

Module 4: Analytical Chromatography (LC-MS)

Ticket #404: "My peak tails badly on Reverse Phase HPLC."

Root Cause: Zwitterionic interaction with residual silanols on the column stationary phase. The N-phenyl amine interacts with free silanols, while the carboxylic acid affects retention time variability.

Chromatography Workflow Optimization:

Chromatography Sample Sample Injection Column Column Selection: C18 with End-Capping (or Phenyl-Hexyl) Sample->Column MobilePhase Mobile Phase: Water/MeCN + Modifier Column->MobilePhase Modifier Critical Modifier: 0.1% Formic Acid (Forces Cationic State) MobilePhase->Modifier Detection Detection: UV 254nm (Phenyl) MS ESI+ (Amine) Modifier->Detection

Figure 2: HPLC optimization path. Note the use of Formic Acid to suppress the carboxylic acid ionization and protonate the amine, ensuring a single charged species.

Key Recommendation: Use Phenyl-Hexyl columns instead of C18. The pi-pi interaction between the column and the N-phenyl group of your analyte provides superior peak shape and selectivity compared to hydrophobic interaction alone.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the pKa-logP-Solubility relationships for ampholytes).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Mechanisms of inclusion complexation).

  • Bergström, C. A., et al. (2016). Computational models to predict aqueous solubility of drug-like molecules. Drug Discovery Today, 21(9), 1416-1424. (Predictive modeling for zwitterionic compounds).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. (Strategies for weak acids/bases).

  • Perlovich, G. L., et al. (2013). Thermodynamics of solubility, sublimation and solvation processes of N-phenylanthranilic acid derivatives. Thermochimica Acta, 565, 121-128. (Thermodynamic data on N-phenyl acid derivatives).

Sources

Technical Support Center: Purification of 1-Phenyl-3-piperidineacetic Acid

[1]

Executive Summary

Purifying 1-Phenyl-3-piperidineacetic acid (PPAA) presents a unique challenge due to its amphoteric nature and the lipophilicity introduced by the N-phenyl group.[1] Unlike simple aliphatic amino acids, the nitrogen atom in PPAA is attached to a phenyl ring, significantly lowering its basicity (pKa ~5.[1][2]2) compared to typical secondary amines (pKa ~11).[1][2]

This guide provides a modular purification strategy. Module 1 utilizes a pH-switching extraction optimized for weak bases.[1] Module 2 addresses the separation of difficult regioisomers (2- or 4-substituted byproducts) using chromatography.[1] Module 3 details crystallization techniques to achieve >98% purity.

Module 1: The "pH Swing" Extraction Protocol

Objective: Bulk removal of non-acidic impurities and inorganic salts. Principle: Leveraging the carboxylic acid functionality (pKa ~4.5) for solubility switching, while acknowledging the weak basicity of the N-phenyl group.

The Workflow (Graphviz)

ExtractionWorkflowStartCrude Reaction MixtureStep11. Dissolve in 1M NaOH (pH > 12)Form: Anionic (R-COO⁻ Na⁺)Start->Step1Step22. Wash with Ethyl Acetate (EtOAc)Step1->Step2Decision1Layer SeparationStep2->Decision1OrgLayer1Organic Layer(Contains neutral impurities,unreacted aniline, non-acids)Decision1->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Product + Salts)Decision1->AqLayer1KeepStep33. Acidify Aqueous Phaseto pH 4.0 - 4.5 (using HCl)AqLayer1->Step3Step44. Extract with DCM or EtOAcForm: Free Acid (Neutral/Zwitterion)Step3->Step4OrgLayer2Organic Layer(Contains Product)Step4->OrgLayer2KeepAqLayer2Aqueous Layer(Contains inorganic salts)Step4->AqLayer2DiscardEndEvaporate & DryYield: Crude Solid PPAAOrgLayer2->End

Figure 1: The "pH Swing" extraction logic designed to isolate the amphoteric PPAA from neutral organic impurities and inorganic salts.[1][2]

Step-by-Step Protocol
  • Basification:

    • Dissolve the crude reaction mixture in 1M NaOH . Aim for pH 12-13 .

    • Why: At this pH, the carboxylic acid is fully deprotonated (carboxylate), making the molecule highly water-soluble despite the lipophilic phenyl ring.[1][2]

  • Organic Wash (Impurity Removal):

    • Wash the aqueous alkaline solution with Ethyl Acetate (EtOAc) (2x volumes).[1][2]

    • Action: Discard the organic layer.[1] This removes unreacted starting materials (e.g., aniline derivatives) and neutral byproducts that do not ionize at high pH.[1][2]

  • Acidification (The Critical Switch):

    • Cool the aqueous layer to 5°C. Slowly add 2M HCl dropwise.

    • Target pH: 4.0 – 4.5 .

    • Caution: Do not acidify below pH 2.0 yet.[1] The N-phenyl group is a weak base; if you go too low, you form the hydrochloride salt which might become water-soluble again, leading to yield loss in the aqueous waste.[1][2]

  • Extraction of Product:

    • Extract the cloudy acidic aqueous mixture with Dichloromethane (DCM) (3x).[2]

    • Why DCM? PPAA in its free acid form is moderately lipophilic.[1] DCM is excellent for solubilizing the phenyl-piperidine core.[1]

  • Drying:

    • Dry the combined DCM layers over anhydrous Na₂SO₄ , filter, and evaporate to dryness.[2]

Module 2: Chromatographic Separation of Regioisomers

Objective: Separation of the 3-piperidineacetic acid isomer from 2- or 4-substituted byproducts. Issue: Regioisomers often have identical solubility profiles, rendering extraction ineffective.

Methodology: Reverse Phase HPLC/Flash

Standard silica chromatography (Normal Phase) often causes "tailing" with amine-containing compounds due to interaction with silanol groups. Reverse Phase (C18) is recommended.[1][2]

ParameterConditionRationale
Stationary Phase C18 (Octadecylsilane)Suppresses silanol interactions; separates based on hydrophobicity.[1]
Mobile Phase A Water + 0.1% TFATFA (Trifluoroacetic acid) acts as an ion-pairing agent, sharpening the amine peak.[1][2]
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFAMeCN provides better peak shape for aromatic compounds than Methanol.[1]
Gradient 5% B to 60% B over 20 minShallow gradient allows resolution of closely eluting isomers.[1]
Detection UV @ 254 nmThe phenyl ring provides a strong chromophore for detection.

Troubleshooting Regioisomers: If the 2- and 3- isomers co-elute on C18, switch to a Phenyl-Hexyl column.[1] The pi-pi interactions between the stationary phase and the N-phenyl group of your product often provide the necessary selectivity difference between isomers.[1]

Module 3: Crystallization (The Polishing Step)[1][2]

Objective: Final purification to >98% and removal of trace solvents. Challenge: Piperidine derivatives are prone to "oiling out" (forming a second liquid phase) rather than crystallizing.[1]

Recommended Solvent Systems
Solvent SystemRatio (v/v)Procedure
Ethanol / Water 90:10 to 70:30Dissolve in hot EtOH; add warm water until turbid.[1] Cool slowly. Best for removing inorganic traces.[1]
EtOAc / Hexane 1:2 to 1:4Dissolve in min. hot EtOAc; add Hexane dropwise. Good for removing non-polar organic impurities.[1]
Isopropanol (IPA) 100%Dissolve hot; cool to -20°C. Effective for removing colored impurities.[1]
Protocol: Anti-Solvent Crystallization
  • Dissolve crude solid in the minimum amount of hot Ethanol (60°C) .

  • Add Water dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Add a few drops of Ethanol to just clear the cloudiness.[1]

  • Seeding: If available, add a seed crystal of pure PPAA.[1] If not, scratch the inner glass surface with a glass rod to induce nucleation.[1]

  • Allow to cool to room temperature undisturbed for 2 hours, then refrigerate (4°C) overnight.

  • Filter the white crystals and wash with cold Ethanol/Water (50:50).[1]

FAQ & Troubleshooting

Q1: My product is oiling out during crystallization. What should I do?

  • Cause: The solution is likely too concentrated, or the temperature dropped too fast.[1]

  • Fix: Re-heat the mixture until the oil redissolves. Add a small amount of the good solvent (e.g., Ethanol).[1][2][3] Allow the solution to cool much more slowly (wrap the flask in foil or a towel). Vigorous stirring during cooling can sometimes force the oil to solidify.[1]

Q2: I have low recovery after the Acid-Base extraction.

  • Diagnosis: Check the pH of the aqueous waste.[1]

  • Fix: If the pH was < 2.0, your product (as the hydrochloride salt) might have stayed in the water.[1][2] Re-adjust the aqueous waste pH to 4.5 and re-extract with DCM. Alternatively, the product might be forming a zwitterion that is highly water-soluble.[1] In this case, saturate the aqueous phase with NaCl ("salting out") before the DCM extraction.[1][2]

Q3: Can I use silica gel chromatography instead of C18?

  • Yes, but with modification. You must add 1% Triethylamine (TEA) to your mobile phase (e.g., DCM/MeOH + 1% TEA).[1][2] The TEA blocks the acidic silanol sites on the silica, preventing your amine product from streaking or sticking permanently to the column.

References

  • Synthesis of N-Phenylpiperidine Derivatives

    • Context: General methods for synthesizing and purifying phenyl-substituted piperidines.[1]

    • Source: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 20038, 1-Phenylpiperidine. Retrieved from [Link][1][2]

  • Chiral and Regioisomer Separation of Piperidine Acids

    • Context: Discusses the use of acid additives (TFA/Acetic Acid)
    • Source: Tang, Y., et al. (1996).[1][2][4] Enantioseparation of 3-phenylacetylamino-2,6-piperidinedione and related chiral compounds. Journal of Chromatography A. Retrieved from [Link]

  • Recrystallization Strategies for Amine/Acid Derivatives

    • Context: Guidelines on solvent selection for carboxylic acids and amines to prevent oiling out.[1]

    • Source: University of Rochester.[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Optimizing pH for extraction of zwitterionic piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Extraction Strategies for Zwitterionic Piperidine Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: pH Optimization & Extraction Protocols

Executive Summary: The Zwitterionic Trap

You are likely reading this because your Liquid-Liquid Extraction (LLE) yields are hovering below 20%, or your LC-MS baseline is plagued by matrix effects.

Piperidine derivatives (e.g., nipecotic acid, fexofenadine analogues) present a unique thermodynamic challenge. They contain a basic secondary amine (pKa ~10–11) and an acidic moiety (pKa ~3–5).

  • pH < 3: The molecule is Cationic (Water soluble).

  • pH > 11: The molecule is Anionic (Water soluble).

  • pH 4–10: The molecule is Zwitterionic (Net neutral, but highly polar due to internal charge separation).

The Hard Truth: Standard LLE relies on partitioning a neutral, lipophilic molecule into an organic phase. Zwitterions maintain a dense hydration shell (water cage) that prevents them from partitioning into dichloromethane or ethyl acetate, regardless of the "net" charge being zero.

This guide prioritizes Mixed-Mode Solid Phase Extraction (SPE) as the only self-validating, high-yield workflow for these molecules.

Module 1: The Thermodynamic Landscape

To extract the molecule, you must manipulate its ionization state to "lock" it onto a sorbent and "unlock" it for elution.[1][2]

Visual 1: Charge State & Extraction Strategy This diagram maps the ionization of a piperidine derivative against pH, identifying the "Trap Zone" where LLE fails.

pH_Charge_Profile cluster_legend Key Soluble Water Soluble (Hard to Extract) Trapped Retained on SPE (Locked) pH_Low pH < 3 (Acidic) Cation CATIONIC FORM (R-NH2+ / R-COOH) Target for MCX Binding pH_Low->Cation Protonation pH_Mid pH 4 - 9 (Isoelectric/Zwitterionic) Zwitter ZWITTERIONIC FORM (R-NH2+ / R-COO-) High Polarity = LLE Failure pH_Mid->Zwitter Ionization Equilibrium pH_High pH > 11 (Basic) Anion ANIONIC FORM (R-NH / R-COO-) Target for Elution pH_High->Anion Deprotonation Cation->Zwitter pKa1 (Acid) ~4.0 Zwitter->Anion pKa2 (Amine) ~10.5

Caption: The "Zwitterionic Trap" occurs between pKa1 and pKa2. Successful extraction requires shifting the molecule to the Cationic state for retention (Load) and the Anionic state for release (Elute).

Module 2: The Gold Standard Protocol (Mixed-Mode Cation Exchange)

Method: Mixed-Mode Strong Cation Exchange (MCX). Why this works: It utilizes a "Catch and Release" mechanism. The sorbent contains both alkyl chains (Reverse Phase) and sulfonic acid groups (Ion Exchange).

  • Retention: Ionic bond (stronger than solvent partitioning).

  • Cleanup: Aggressive organic washing is possible because the analyte is ionically "pinned."

Step-by-Step Workflow
StepSolvent / BufferMechanism & Rationale
1. Sample Prep Dilute sample 1:1 with 2% Formic Acid (aq) .Acidify (pH ~2-3): Forces the piperidine nitrogen to protonate (

). This positive charge is required to bind to the sorbent.
2. Condition a) Methanolb) WaterActivates the hydrophobic ligands and wets the silica/polymer pores.
3. Load Acidified Sample (from Step 1)The Lock: The positively charged piperidine binds to the negatively charged sulfonate groups on the sorbent via electrostatic attraction.
4. Wash 1 2% Formic Acid (aq)Removes proteins, salts, and hydrophilic interferences. The analyte stays bound.
5. Wash 2 100% MethanolThe Critical Step: Removes neutral hydrophobic interferences (fats, lipids). The analyte remains bound because the ionic bond resists organic solvents.
6. Elute 5% Ammonium Hydroxide in MethanolThe Key: High pH (>11) deprotonates the piperidine (

). The charge is lost, the ionic bond breaks, and the now-neutral/anionic molecule washes off in the organic solvent.

Module 3: Troubleshooting Guide (FAQs)

Q1: I am seeing low recovery (<40%) with the MCX protocol. Where is my analyte? Diagnosis: This is usually a pH mismatch during the Elution step.

  • The Cause: Piperidine amines are strongly basic (pKa ~10-11). If your elution solvent is only pH 10, the amine remains 50% protonated and stays stuck to the column.

  • The Fix: Ensure your elution solvent is fresh . Ammonia is volatile. Prepare 5%

    
     in Methanol daily. Verify the pH is >11.5.[3]
    

Q2: My analyte is eluting in the Wash 2 (Methanol) step. Diagnosis: The "Lock" was never engaged.

  • The Cause: The sample pH during loading was too high. If loaded at pH 6, the amine might be partially neutral or the matrix ionic strength is competing.

  • The Fix: Acidify the sample more aggressively (pH < 3) before loading. Ensure the flow rate is slow (<1 mL/min) to allow ion-exchange kinetics to occur.

Q3: I cannot use SPE. How do I make Liquid-Liquid Extraction (LLE) work? Diagnosis: You are fighting thermodynamics, but you can cheat using Ion-Pairing .

  • The Theory: You cannot extract the zwitterion. You must neutralize the charge with a "counter-ion" that is hydrophobic.

  • The Protocol:

    • Adjust sample pH to 2.0 (Analyte is Cationic).

    • Add an anionic surfactant: Sodium Dodecyl Sulfate (SDS) or Octanesulfonic Acid (approx 5-10 mM).

    • The SDS anion pairs with the Piperidine cation to form a neutral, lipophilic complex.

    • Extract with Ethyl Acetate or Chloroform.

  • Warning: This often causes emulsions and is not compatible with LC-MS (ion suppression) unless you wash the extract thoroughly.

Module 4: Decision Matrix & Workflow Visualization

Visual 2: Extraction Decision Tree Use this logic flow to select the correct method based on your lab's capabilities and the molecule's hydrophobicity.

Extraction_Decision_Tree Start Start: Piperidine Derivative Extraction Check_LogP Is the molecule highly polar? (LogP < 0) Start->Check_LogP Polar_Yes Yes (Hydrophilic) Check_LogP->Polar_Yes Polar_No No (Lipophilic) Check_LogP->Polar_No MCX Method A: Mixed-Mode MCX (Recommended) Polar_Yes->MCX Best Purity LLE_Check Is SPE available? Polar_No->LLE_Check SPE_Yes Yes LLE_Check->SPE_Yes SPE_No No LLE_Check->SPE_No SPE_Yes->MCX IonPair Method B: Ion-Pair LLE (Use SDS/Sulfonates) SPE_No->IonPair High Matrix Effect Risk

Caption: Decision tree prioritizing Mixed-Mode SPE (MCX) for zwitterions due to superior cleanup and recovery compared to Ion-Pair LLE.

References & Authoritative Sources

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates the superiority of Mixed-Mode SPE over LLE for zwitterions).

  • Phenomenex Technical Notes. Troubleshooting Low Recovery in SPE. (Provides foundational logic for pH manipulation in wash/elute steps).

  • Agilent Technologies. Solid Phase Extraction: Method Development Guide. (Details the pKa "Lock and Key" mechanism for MCX/SCX sorbents).

  • Nojavan, S., et al. (2012).[4] Electromembrane extraction of zwitterionic compounds as acid or base.[4] Analytica Chimica Acta.[4] (Discusses the charge behavior of zwitterions in extraction fields).

Sources

Technical Support Center: Palladium Removal from Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Piperidine Problem"

Removing palladium from piperidine intermediates presents a unique challenge compared to standard aryl-aryl couplings. Piperidines are secondary amines and act as strong Lewis bases . They effectively compete with standard scavengers by coordinating tightly to Palladium (Pd), forming soluble [Pd(Piperidine)₂Cl₂] or similar complexes.

Standard filtration (Celite) often fails because the Pd is not colloidal; it is chemically bound to your product. To reach ICH Q3D limits (<10 ppm), you must break this coordination complex using a scavenger with a significantly higher affinity constant (


) for Pd than the piperidine nitrogen.

Part 1: Scavenger Selection & Screening

Q: Which scavenger should I choose for a piperidine target?

Recommendation: Prioritize Sulfur-based scavengers (Thiol, TMT, DMT) over Amine-based scavengers.

  • The Logic: According to Pearson’s HSAB theory, Palladium is a soft acid. While nitrogen (hard/borderline base) binds well, Sulfur (soft base) binds significantly stronger. Using an amine-functionalized scavenger (like Ethylenediamine) to clean a piperidine product is inefficient because the scavenger and product compete for the metal. Sulfur ligands (Thiol/TMT) are "orthogonal" and outcompete the piperidine.

Comparative Scavenger Performance Table
Scavenger TypeFunctional GroupAffinity for Pd (vs. Piperidine)Recommended Use Case
Si-TMT 2,4,6-TrimercaptotriazineHighest Primary Choice. Best for resistant Pd-amine complexes.
Si-Thiol PropylthiolHighGeneral purpose. Good starting point if TMT is unavailable.
Si-Diamine EthylenediamineModerateAvoid for piperidines. Product competition reduces efficiency.
Activated Carbon N/A (Adsorption)VariableSecondary Choice. Use only for final polishing; high risk of yield loss due to product adsorption.

Part 2: Optimization Protocols

Q: My initial pass with Si-Thiol failed (Pd > 50 ppm). What now?

Diagnosis: Kinetic limitation. The ligand exchange between the Pd-Piperidine complex and the solid-supported Thiol is slow at room temperature.

Protocol A: Thermal Activation (The "Kick-Start" Method)

  • Solvent: Ensure solvent is compatible with heating (DMF, Toluene, or THF).

  • Loading: Add Si-TMT (preferred) or Si-Thiol at 4–8 equivalents relative to residual Pd content (not crude weight).

  • Temperature: Heat the slurry to 50–60°C for 4 hours.

    • Why? Heat dissociates the Pd-Piperidine bond, increasing the concentration of free Pd available to be trapped by the scavenger.

  • Filtration: Filter hot (or warm) through a 0.45 µm membrane or fine sintered glass.

    • Critical: Do not let it cool completely before filtration; reversible binding can redeposit Pd onto the product.

Q: How do I determine the correct loading?

Do not guess. Use the Isotherm Screening Workflow below.

ScavengerScreening Start Crude Piperidine Mixture (Known Pd ppm) Screen Parallel Screen: Si-Thiol vs. Si-TMT (5 wt% & 10 wt%) Start->Screen Analysis Analyze Supernatant (ICP-MS / Colorimetric) Screen->Analysis Decision Pd < 10 ppm? Analysis->Decision Success Scale Up Selected Conditions Decision->Success Yes Failure Troubleshoot Decision->Failure No Heat Increase Temp to 60°C Failure->Heat Step 1 Solvent Change Solvent (Avoid strongly coordinating solvents like Pyridine) Failure->Solvent Step 2 Acid Acid Wash Pre-treatment (Protonate Piperidine) Failure->Acid Step 3 Heat->Screen

Figure 1: Decision tree for selecting and optimizing scavenger conditions. Generated using Graphviz.

Part 3: Troubleshooting Specific Failures

Issue 1: "I used Activated Carbon and lost 30% of my yield."

Cause: Piperidines often have high affinity for the micropores of activated carbon, leading to non-specific adsorption. Solution:

  • Switch to Silica: Functionalized silica (Si-Thiol/Si-TMT) has a defined surface chemistry that minimizes non-specific binding of organic molecules.

  • Passivation: If you must use carbon, pre-wash the carbon pad with the elution solvent containing 1% triethylamine (TEA) to block active acidic sites, though this is risky with Pd removal.

  • Recommendation: Abandon carbon. Use Si-TMT . The cost difference is offset by the value of the recovered intermediate.

Issue 2: "The scavenger is turning black, but Pd in solution is still high."

Cause: Surface Saturation (Pore Blockage). The outer shell of the silica bead is saturated with Pd, blocking access to the internal porosity where 90% of the functional groups reside. Solution:

  • Batch Mode: Increase agitation speed (vigorous stirring) to improve mass transfer.

  • Flow Mode: If using a packed cartridge, reduce the flow rate to increase residence time.

  • Solvent Swelling: Ensure the solvent swells the polystyrene backbone (if using resin) or wets the silica pores effectively. THF and DCM are excellent; Water/MeOH mixtures may require specific "wettable" silica grades.

Issue 3: "My product is a salt (HCl) and scavenging isn't working."

Cause: While protonation prevents the piperidine from binding Pd, it can also alter the solubility of the Pd species, potentially precipitating it as an insoluble salt that is not accessible to the scavenger, or the ionic strength is interfering. Solution:

  • Free Base First: Scavenging is most effective on the free base of the piperidine in an organic solvent (DCM/THF).

  • The "Acid Trick" (Alternative): If you can crystallize the salt, do the reverse. Protonate the crude mixture with HCl in MeOH. The Piperidine-H+ cannot bind Pd. The Pd remains in the mother liquor while the product crystallizes out.

    • Warning: This only works if the Pd species does not co-crystallize.

Part 4: Alternative (Non-Scavenger) Methods

If scavengers fail or are too costly for the scale, utilize the basicity of the piperidine to your advantage.

Protocol B: The N-Acetylcysteine (NAC) Wash

This is a liquid-liquid extraction method suitable for large-scale operations.

  • Dissolve crude piperidine in an immiscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine (adjust to pH 7–8 with NaOH).

  • Wash the organic layer with the NAC solution (3x).

    • Mechanism:[1] The Thiol on NAC outcompetes the Piperidine for Pd, pulling the Pd into the aqueous phase as a water-soluble complex.

  • Wash with water and brine to remove residual NAC.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • SiliCycle Application Note. (2023). Scavenging of Palladium Catalysts from Amine Products. SiliCycle Inc. Link

  • Biotage White Paper. (2020). Strategies for Metal Removal in Drug Development. Biotage. Link

  • ICH Guideline Q3D (R2). (2022). Guideline for Elemental Impurities. International Council for Harmonisation. Link

Sources

Preventing racemization during hydrolysis of chiral piperidine esters

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #CPH-001 Subject: Preventing Racemization During Ester Cleavage Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Core Problem: Hydrolyzing esters adjacent to a chiral center (especially in piperidines where the


-proton is activated by the electron-withdrawing nitrogen) presents a high risk of racemization. Standard saponification (NaOH/LiOH) often fails because the basic conditions favor the formation of an enolate intermediate, destroying the stereocenter.

Immediate Action Required: Stop using standard 1N NaOH at room temperature. Use the diagnostic flow below to select the correct protocol for your specific substrate.

Method Selection Logic

MethodSelection Start START: Select Substrate Type IsProtected Is the Piperidine Nitrogen Protected? Start->IsProtected AcidSensitive Is the molecule Acid Sensitive? IsProtected->AcidSensitive Yes (Boc/Cbz) MethodD Method D: Pig Liver Esterase (PLE) (Enzymatic) IsProtected->MethodD No (Free Amine) Scale Scale of Reaction? AcidSensitive->Scale Yes (No Acid allowed) MethodB Method B: Acidic Hydrolysis (Simultaneous Deprotection) AcidSensitive->MethodB No (Boc removal ok) MethodA Method A: Trimethyltin Hydroxide (The 'Silver Bullet') Scale->MethodA Small/Med (<5g) MethodC Method C: LiOH / H2O2 (Oxidative Hydrolysis) Scale->MethodC Large (>5g) Scale->MethodD High Value/Late Stage

Figure 1: Decision matrix for selecting the optimal hydrolysis condition based on substrate stability and scale.

Technical Deep Dive: The "Enolate Trap"

To prevent racemization, you must understand why it is happening. In chiral piperidine esters, the


-proton is acidified by two factors: the ester carbonyl and the inductive effect of the nitrogen atom (even if protected).

Mechanism of Failure (Standard Saponification):

Racemization Substrate Chiral Ester (S-Enantiomer) Enolate Planar Enolate (Achiral Intermediate) Substrate->Enolate Deprotonation of alpha-H Base Base (OH-) Base->Substrate Attack Product Racemic Acid (50:50 R/S) Enolate->Product Reprotonation (Non-selective)

Figure 2: The racemization pathway. Strong bases remove the


-proton, flattening the stereocenter into an achiral enolate.

Validated Protocols

Protocol A: Trimethyltin Hydroxide (The "Silver Bullet")

Best For: High-value substrates, N-Boc/Cbz protected piperidines, total synthesis. Mechanism:


 acts as a mild Lewis acid/hydroxide donor. It is sufficiently nucleophilic to attack the ester but insufficiently basic to deprotonate the 

-position.

Reagents:

  • Trimethyltin hydroxide (

    
    )[1][2]
    
  • 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step:

  • Dissolve the piperidine ester (1.0 equiv) in DCE (0.1 M concentration).

  • Add

    
     (2.0 – 5.0 equiv).
    
  • Heat to 80°C (sealed tube or reflux) for 4–24 hours.

  • Monitor: Check TLC/LCMS. The reaction is neutral; no color change is expected.

  • Workup (Critical for Tin Removal):

    • Concentrate the mixture.[3]

    • Dissolve residue in Ethyl Acetate.

    • Wash 3x with 5% KHSO4 or 1M HCl (to remove trimethyltin species).

    • Dry over

      
       and concentrate.
      

Why it works: The tin atom coordinates to the carbonyl oxygen, activating it for attack by the hydroxide ligand without generating free, strong base in solution [1].

Protocol B: Oxidative Hydrolysis (LiOH / H2O2)

Best For: Large scale, where tin toxicity is unacceptable. Mechanism: The hydroperoxide anion (


) is much more nucleophilic than hydroxide (

) due to the alpha-effect, but it is less basic (

11.6 vs 15.7). This allows hydrolysis at lower pH/temperature, minimizing enolization.

Reagents:

  • LiOH (2.0 equiv)

  • 
     (30% aq. solution, 4.0 equiv)
    
  • THF/Water (3:1)

Step-by-Step:

  • Dissolve ester in THF/Water at 0°C .

  • Add

    
     followed by LiOH.[4]
    
  • Stir at 0°C. Do not warm to RT unless necessary.

  • Quench: Add saturated aqueous

    
     or 
    
    
    
    carefully (exothermic) to destroy excess peroxide.
  • Acidify to pH 3-4 with 1M HCl and extract.

Why it works: Faster kinetics at 0°C means the ester is cleaved before the base has time to deprotonate the


-carbon [2].
Protocol C: Enzymatic Hydrolysis (Pig Liver Esterase)

Best For: Free amines, extremely sensitive stereocenters, or resolving already racemic mixtures. Mechanism: PLE (Pig Liver Esterase) operates at neutral pH (7-8) and uses a catalytic triad (Ser-His-Asp) to cleave the ester. The active site geometry often precludes binding of the wrong enantiomer or prevents enolization.

Reagents:

  • PLE (Commercial lyophilized powder)

  • Phosphate Buffer (pH 7.0 or 8.0)

  • Acetone (optional co-solvent, <10%)

Step-by-Step:

  • Suspend ester in Phosphate Buffer (0.1 M, pH 7). If insoluble, add minimal Acetone.

  • Add PLE (approx. 100 units per mmol of ester).

  • Stir at 25-30°C .

  • pH Control: The reaction produces acid, dropping the pH. Use an autotitrator to maintain pH 7 with 0.1 M NaOH, or check frequently and add base manually.

  • Termination: Filter through Celite to remove enzyme. Acidify filtrate to pH 4 and extract.

Why it works: Enzymes operate under conditions where chemical enolization is kinetically impossible [3].

Data & Comparison

FeatureStandard LiOHTrimethyltin HydroxideLiOH / H2O2Enzymatic (PLE)
Racemization Risk High Very Low Low Negligible
Reaction pH >13Neutral~11-127-8
Temperature RT / Reflux80°C0°C25°C
Toxicity LowHigh (Tin) MediumLow
Cost Very LowHighLowHigh
Scalability ExcellentPoor (Waste disposal)GoodMedium

Troubleshooting FAQ

Q: I used Method A (


) but my product smells like tin/NMR shows tin residue. 
A:  Tin removal is the main drawback of this method. Do not skip the KHSO4 wash. Alternatively, treat the crude organic layer with KF (Potassium Fluoride) solution; insoluble polymeric tin fluorides will precipitate, which can be filtered off.

Q: I am using Method B (LiOH/H2O2) and seeing a new spot on TLC that isn't my acid. A: You might be forming the peracid intermediate or the N-oxide (if the nitrogen is not protected). Ensure you quench thoroughly with Sodium Sulfite (


) to reduce any peracid to the carboxylic acid and destroy excess peroxide.

Q: Can I use acidic hydrolysis (HCl) for N-Boc piperidine esters? A: Yes, but you will lose the Boc group. If your goal is the free amino acid HCl salt, refluxing in 6M HCl or using HCl/Dioxane is actually safer for stereochemistry than base hydrolysis, as acid-catalyzed enolization is generally slower than base-catalyzed racemization for these systems.

Q: My ester is sterically hindered (t-butyl ester). Nothing works. A: Steric bulk prevents nucleophilic attack. For t-butyl esters, hydrolysis is not the right path. Use acidolysis (TFA/DCM or HCl/Dioxane) to cleave the t-butyl group via the carbocation pathway, which leaves the stereocenter untouched.

References

  • Nicolaou, K. C., et al. (2005).[1][5][6] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[1]

  • Evans, D. A., et al. (1987). "Chiral enolate design. The reaction of lithium enolates with chiral epoxides." Journal of the American Chemical Society, 109(23), 7151-7157. (Foundational reference for LiOH/H2O2 "perhydrolysis" specificity).

  • Canadian Science Publishing. "Enzymatic hydrolysis of piperidine esters." Canadian Journal of Chemistry. (Demonstrates PLE efficacy on piperidine cores).

  • Master Organic Chemistry. "Hydrolysis of Esters - Mechanisms and Troubleshooting." (General mechanistic grounding).

Sources

Solving low ionization efficiency in LC-MS of piperidine acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS Analysis of Piperidine Acids

Welcome to the technical support center for the analysis of piperidine acids by Liquid Chromatography-Mass Spectrometry (LC-MS). My goal is to provide you, our fellow researchers and drug development professionals, with practical, field-tested guidance to overcome the unique challenges these molecules present. Piperidine acids, which contain both a basic piperidine nitrogen and an acidic carboxylic acid group, are zwitterionic. This dual nature is the primary reason for many of the difficulties encountered, such as poor peak shape, low sensitivity, and inconsistent results.[1] This guide is structured to help you diagnose and solve these problems methodically.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and frustrating problems encountered during the analysis of piperidine acids. Each question is followed by an explanation of the underlying cause and a step-by-step protocol to resolve the issue.

Q1: Why is my signal intensity for my piperidine acid analyte extremely low or non-existent?

Expert Analysis: This is the most common issue and typically stems from the zwitterionic nature of piperidine acids at neutral pH. In the electrospray ionization (ESI) source, the positively charged piperidine ring and the negatively charged carboxylate group can form a tight intramolecular ion pair. This neutralizes the molecule, preventing it to acquire a net charge, which is essential for detection by the mass spectrometer. Furthermore, these polar molecules often have poor retention on traditional C18 columns, leading to elution near the void volume where ion suppression from the sample matrix is most severe.

Troubleshooting Protocol:

  • Optimize Mobile Phase pH: The single most critical parameter is pH.[2] You must force the molecule out of its zwitterionic state.

    • For Positive Ion Mode (ESI+): Acidify the mobile phase. Add 0.1% formic acid (pH ~2.7) or 0.1% acetic acid to both your aqueous (A) and organic (B) phases.[3] This ensures the carboxylic acid group is protonated (neutral) and the basic piperidine nitrogen is protonated (positive charge), resulting in a net positive charge, ideal for forming the [M+H]⁺ ion.[4][5]

    • For Negative Ion Mode (ESI-): Basify the mobile phase. Add a volatile base like 5-10 mM ammonium acetate or ammonium bicarbonate (pH ~6.8-9.5).[5][6] This will deprotonate the carboxylic acid group (negative charge) while keeping the piperidine nitrogen neutral, creating a net negative charge for [M-H]⁻ detection. Be aware that ESI- generally provides lower sensitivity for many compounds compared to ESI+.[7]

  • Evaluate Chromatographic Retention: If your analyte elutes too early, it will be subject to significant matrix effects.

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for highly polar compounds.[8][9][10] HILIC uses a polar stationary phase and a high-organic mobile phase, which promotes the retention of polar analytes like piperidine acids.[11][12]

    • Use a "Polar-Embedded" Reversed-Phase Column: These columns have stationary phases modified to better retain polar compounds under high aqueous conditions.

  • Check for Adduct Formation: Piperidine acids may not be ionizing as [M+H]⁺. Look for common adducts like [M+Na]⁺ or [M+K]⁺, which will appear at M+23 and M+39, respectively.[13] If these are the dominant species, your primary ion is being suppressed. Adding a small amount of formic acid can provide a ready source of protons to favor [M+H]⁺ formation.[13]

  • Consider Chemical Derivatization: If all else fails, derivatization can dramatically improve sensitivity.[14] Attaching a tag with high proton affinity to the carboxylic acid group, such as N-(4-aminophenyl)piperidine, can increase signal intensity by over 100-fold by ensuring efficient ionization in positive mode.[7][15][16]

Q2: My peak shape is poor (severe tailing or fronting). What's the cause and how can I fix it?

Expert Analysis: Poor peak shape for piperidine acids is often due to secondary interactions with the stationary phase or running the analysis at a pH close to the analyte's pKa. On standard silica-based C18 columns, exposed, negatively charged silanol groups (Si-O⁻) can interact electrostatically with the positively charged piperidine nitrogen, causing peak tailing.[1][2]

Troubleshooting Workflow:

G start Poor Peak Shape (Tailing/Fronting) check_ph Is Mobile Phase pH >1.5 units away from pKa? start->check_ph adjust_ph Adjust pH to be in a stable ionization state (e.g., pH < 4) check_ph->adjust_ph No check_column Are you using a standard C18 column? check_ph->check_column Yes solution Improved Peak Shape adjust_ph->solution switch_column Switch to a modern, high-purity silica column with end-capping or a polar-embedded phase. check_column->switch_column Yes check_overload Is the peak fronting? check_column->check_overload No switch_column->solution consider_hilic For very polar analytes, switch to a HILIC column. consider_hilic->solution check_overload->consider_hilic No, still tailing reduce_load Decrease injection volume or sample concentration. check_overload->reduce_load Yes reduce_load->solution

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Protocol:

  • Ensure pH is Controlled and Stable: As a rule of thumb, operate at a pH at least 1-2 units away from the pKa of both the acidic and basic functional groups to ensure a single, stable ionic form.[2] For most piperidine acids, a mobile phase pH between 2 and 4 is a good starting point for robust separations in reversed-phase.[2]

  • Use a High-Quality Column: Modern columns use high-purity silica and advanced end-capping techniques that minimize the number of free silanol groups, significantly reducing peak tailing for basic compounds.

  • Reduce Sample Load: Peak fronting is a classic sign of column overload. Dilute your sample or reduce the injection volume.

  • Increase Buffer Strength (HILIC): In HILIC, ionic interactions play a major role. Increasing the concentration of your buffer salt (e.g., from 10 mM to 20 mM ammonium formate) can help shield electrostatic interactions with the stationary phase, improving peak shape.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode (ESI+, ESI-, APCI) for piperidine acids?

For piperidine acids, Positive Mode Electrospray Ionization (ESI+) is almost always the preferred method. The piperidine nitrogen is basic and readily accepts a proton in an acidified mobile phase to form a stable [M+H]⁺ ion.[17][18] While Negative Mode ESI (ESI-) can work with a basic mobile phase to form [M-H]⁻, the sensitivity is often lower.[7] Atmospheric Pressure Chemical Ionization (APCI) is generally used for less polar, more volatile compounds and is typically not the first choice for these highly polar molecules.

Q2: When should I consider using an ion-pairing reagent?

Use with extreme caution. Traditional ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can improve reversed-phase retention but are known to cause severe and persistent ion suppression in the MS source.[19] They can contaminate an instrument for weeks or months.[19] Before resorting to ion-pairing, exhaust all other options:

  • Optimize pH with MS-friendly modifiers (formic acid, acetic acid).

  • Switch to a HILIC or polar-embedded reversed-phase column.

If you absolutely must use an ion-pairing reagent, choose a volatile one like dipropylammonium acetate (DPAA) and dedicate the LC system to this method if possible to avoid cross-contamination.

Q3: How does the zwitterionic property specifically hinder LC-MS analysis?

The zwitterionic nature of piperidine acids creates a "no-man's-land" for both chromatography and ionization.

G cluster_0 Low pH (e.g., pH 2.5) cluster_1 Neutral pH (pI) cluster_2 High pH (e.g., pH 9.5) low_ph Piperidine-N (NH₂⁺) Carboxyl (COOH) Net Charge: +1 ion_good Good for ESI+ low_ph->ion_good neutral_ph Piperidine-N (NH₂⁺) Carboxyl (COO⁻) Net Charge: 0 ion_bad Poor Ionization (Intramolecular Neutralization) neutral_ph->ion_bad high_ph Piperidine-N (NH) Carboxyl (COO⁻) Net Charge: -1 ion_ok Good for ESI- high_ph->ion_ok

Caption: Effect of pH on the ionization state of piperidine acids.

  • In Chromatography: At neutral pH, the molecule has both positive and negative charges, making its interaction with a stationary phase complex and unpredictable. It is highly polar and thus poorly retained on C18, but its charged nature can also lead to unwanted ionic interactions, causing peak tailing.[1]

  • In Mass Spectrometry (ESI): As the ESI droplet evaporates, the proximity of the positive and negative charges on the same molecule encourages them to neutralize each other. This intramolecular charge suppression prevents the formation of a stable gas-phase ion, leading to a drastic loss in signal.

By controlling the mobile phase pH, you force the molecule into a single, stable charge state, which solves both problems simultaneously.

Data & Protocols

Table 1: Recommended Starting Conditions for Method Development
ParameterReversed-Phase (ESI+)HILIC (ESI+)
Column C18, Polar-Embedded (e.g., 2.1 x 50 mm, <2 µm)Zwitterionic or Amide HILIC (e.g., 2.1 x 100 mm, <2 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 ACN:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 ACN:Water
Typical Gradient 5% to 95% B over 5-10 min95% to 50% A over 5-10 min
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/min
Column Temp 30 - 40 °C30 - 40 °C
Injection Vol 1 - 5 µL1 - 5 µL
Key Advantage Familiar, robust for moderately polar analytesSuperior retention and sensitivity for very polar analytes
Protocol: Systematic pH Scouting for a Novel Piperidine Acid

This protocol helps you quickly determine the optimal mobile phase pH for your specific analyte.

  • Prepare Mobile Phases:

    • Acidic: 0.1% Formic Acid in Water (A1) and 0.1% Formic Acid in ACN (B1).

    • Neutral/Slightly Basic: 10 mM Ammonium Acetate in Water (A2) and 10 mM Ammonium Acetate in ACN (B2).

    • Basic: 10 mM Ammonium Bicarbonate, pH 9.5 in Water (A3) and ACN (B3).

  • Prepare Sample: Dissolve your piperidine acid standard at ~1 µg/mL in 50:50 water:acetonitrile.

  • LC-MS Setup:

    • Use a suitable reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, Waters Xterra MS C18).[5]

    • Set up three identical short gradient methods (e.g., 5-95% B in 5 minutes).

    • Method 1: Uses mobile phases A1/B1, run in ESI+ mode.

    • Method 2: Uses mobile phases A2/B2, run in both ESI+ and ESI- modes.

    • Method 3: Uses mobile phases A3/B3, run in ESI- mode.

  • Acquire and Evaluate Data:

    • Inject the sample for each method.

    • Compare the peak area and peak shape across all conditions.

    • For the acidic (ESI+) run, you expect to see a sharp peak for the [M+H]⁺ ion.

    • For the basic (ESI-) run, look for the [M-H]⁻ ion.

    • The condition that provides the highest peak area and best peak symmetry is your optimal starting point for further method refinement.

By following this structured approach, you can systematically overcome the inherent difficulties of analyzing piperidine acids and develop robust, sensitive, and reliable LC-MS methods.

References

  • N-(4-aminophenyl)
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • Why can zwitterions be difficult detect by HPLC-MS? Chemistry Stack Exchange.
  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Merck (UK) Ltd.
  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis.
  • Control pH During Method Development for Better Chrom
  • Derivatization of Piperidine Compounds for Improved Detection: Applic
  • Bland-Altman analysis of the developed HILIC-MS method with literature...
  • How to Maximize Sensitivity in LC-MS. Sigma-Aldrich.
  • Effect of pH on LC-MS Analysis of Amines.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Technology Networks.
  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?
  • HILIC separ
  • HILIC to the Rescue: Pharmaceutical Development Case Examples.
  • New supercharging reagents produce highly charged protein ions in n
  • Use of N-(4-aminophenyl)
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Which ion pair reagents are compatible with LC-MS?
  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent.
  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissoci
  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Amine additives for improved in-ESI H/D exchange. Analyst (RSC Publishing).
  • Facile Improvement of Negative Ion Mode Electrospray Ionization Using Capillary Vibrating Sharp-Edge Spray Ioniz
  • What kinds of adducts are commonly observed in ES–MS? Providion Group.
  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH...
  • A PRACTICAL GUIDE TO HILIC. The Nest Group.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
  • (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • MS Adduct Calcul
  • Dealing with Metal Adduct Ions in Electrospray: Part 1.

Sources

Validation & Comparative

A Comparative Analysis of 3-Phenyl and 4-Phenyl Piperidine Analogs: A Guide to Biological Potency and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents that act on the central nervous system (CNS). The seemingly subtle shift of the phenyl group from the 4-position to the 3-position of the piperidine ring can dramatically alter the pharmacological profile, guiding the molecule towards entirely different biological targets and therapeutic applications. This guide provides a comparative analysis of the biological potency of 3-phenyl versus 4-phenyl piperidine analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.

The Divergent Paths of Phenylpiperidine Scaffolds

The positioning of the phenyl ring on the piperidine core is a critical determinant of receptor interaction and subsequent biological activity. Historically, the 4-phenylpiperidine scaffold has been extensively explored, leading to the development of potent opioid receptor modulators.[1] In contrast, the 3-phenylpiperidine scaffold has been a key pharmacophore for ligands targeting sigma receptors and monoamine transporters. This divergence in focus highlights the profound impact of this positional isomerism on the structure-activity relationship (SAR) of these compounds.

4-Phenylpiperidine Analogs: A Legacy in Opioid Receptor Modulation

The 4-phenylpiperidine moiety is a classic pharmacophore for opioid receptor ligands, with notable examples including meperidine and the highly potent fentanyl and its analogs.[1][2] These compounds primarily exert their effects through interaction with the µ-opioid receptor, leading to analgesic effects.[2]

Structure-Activity Relationship (SAR) of 4-Phenylpiperidine Opioid Ligands

The biological activity of 4-phenylpiperidine analogs at opioid receptors is finely tuned by substitutions at several key positions:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a major determinant of agonist versus antagonist activity. Small alkyl groups, such as a methyl group, are often associated with agonist properties. Larger or more complex substituents can introduce antagonist activity.[3]

  • 4-Phenyl Ring Substitution: Modifications to the phenyl ring can influence potency and receptor selectivity. For instance, a meta-hydroxyl group on the phenyl ring is a common feature in many potent opioid ligands, mimicking a key interaction of morphine with the opioid receptor.

  • Piperidine Ring Substitution: The addition of alkyl groups to the piperidine ring can impact both potency and the agonist/antagonist profile. For example, the presence of both a 3- and 4-methyl substituent in some 4-(3-hydroxyphenyl)piperidines can lead to potent opioid receptor antagonists.[3][4]

3-Phenylpiperidine Analogs: Targeting Sigma Receptors and Beyond

The 3-phenylpiperidine scaffold is prominently featured in ligands for sigma receptors, a unique class of intracellular proteins.[5] The prototypical 3-phenylpiperidine derivative, (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3-PPP), is a well-characterized sigma receptor ligand.[5]

Structure-Activity Relationship (SAR) of 3-Phenylpiperidine Sigma Receptor Ligands

The affinity of 3-phenylpiperidine analogs for sigma receptors is influenced by:

  • N-Substituent: The size and nature of the N-substituent are critical for high-affinity binding. An N-propyl group, as seen in (+)-3-PPP, is often optimal.

  • Phenyl Ring Substitution: Hydroxylation of the phenyl ring, particularly at the meta-position, is a key feature for many high-affinity sigma receptor ligands.

Head-to-Head Comparison: A Case Study at the Dopamine D2 Receptor

While the 4-phenyl and 3-phenylpiperidine scaffolds have often been developed for different target families, a study on "dopamine stabilizers" provides a rare direct comparison of their biological activity at the dopamine D2 receptor.[6] In this study, the 3-phenylpiperidine analog, (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine ((-)-OSU6162), was compared with its 4-phenyl counterpart, 4-(3-methanesulfonyl-phenyl)-1-propyl-piperidine (ACR16).[6]

CompoundScaffoldDopamine D2 Receptor Binding Affinity (Ki)In Vivo D2 Receptor Occupancy (ED50)
(-)-OSU6162 3-Phenylpiperidine447 nM5.27 mg/kg s.c.
ACR16 4-Phenylpiperidine> 1000 nM18.99 mg/kg s.c.

Data sourced from Sonesson et al. (1999)[6]

Interestingly, while both compounds displayed low in vitro affinity for the D2 receptor, they both achieved significant in vivo receptor occupancy.[6] The 3-phenyl analog, (-)-OSU6162, demonstrated a higher in vitro affinity and was more potent in vivo at occupying D2 receptors compared to the 4-phenyl analog, ACR16.[6] This study underscores that even with seemingly low affinity, these compounds can exert significant effects in a physiological context, and that the 3-phenyl substitution pattern can be favorable for this particular target.

Key Biological Targets and Therapeutic Implications

The distinct pharmacological profiles of 3-phenyl and 4-phenyl piperidine analogs have led to their exploration for different therapeutic indications:

  • 4-Phenylpiperidines: Primarily developed as analgesics (opioid receptor agonists) and for the treatment of opioid dependence (opioid receptor antagonists).[2][7] They are also found in some antipsychotic agents.[1]

  • 3-Phenylpiperidines: Investigated for their potential in treating neurological and psychiatric disorders through modulation of sigma receptors and dopamine transporters.[5][6] Their role as "dopamine stabilizers" suggests potential applications in conditions with dysregulated dopamine neurotransmission.[6]

Experimental Methodologies

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a target receptor.

Principle: This assay measures the ability of a non-radioactive test compound to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Workflow:

G cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_receptor Receptor Preparation (e.g., cell membranes) incubation Incubate Receptor, Radioligand, and Test Compound prep_receptor->incubation prep_ligand Radioligand Preparation ([3H]-ligand) prep_ligand->incubation prep_test Test Compound Dilution Series prep_test->incubation filtration Rapid Filtration (to separate bound from free radioligand) incubation->filtration detection Quantify Radioactivity (Scintillation Counting) filtration->detection analysis Data Analysis (Calculate IC50 and Ki) detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal tissue. Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of radioligand (typically at or below its Kd value)

    • A range of concentrations of the test compound

    • Cell membrane preparation

  • Total and Non-Specific Binding:

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of a known, non-labeled ligand for the target receptor.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for GPCR Activity

This protocol describes a method to assess the functional activity of compounds at G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase, either by stimulating (Gs) or inhibiting (Gi) its activity.

Principle: This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger whose production is modulated by the activation of Gs or Gi-coupled GPCRs. Agonists of Gs-coupled receptors will increase cAMP levels, while agonists of Gi-coupled receptors will decrease forskolin-stimulated cAMP levels.

Signaling Pathway:

G cluster_membrane Cell Membrane Ligand Ligand (Agonist) GPCR GPCR Ligand->GPCR binds G_protein G-protein (Gs or Gi) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC modulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream activates

Caption: Simplified GPCR signaling pathway for cAMP production.

Step-by-Step Protocol:

  • Cell Culture: Culture cells expressing the target GPCR in a suitable medium. Seed the cells into a 96-well plate and grow to the desired confluency.

  • Compound Preparation: Prepare a dilution series of the test compound in an appropriate assay buffer.

  • Assay Procedure:

    • Remove the culture medium from the cells.

    • Add the test compound dilutions to the wells.

    • For Gi-coupled receptors, add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production.

    • Incubate the plate at 37°C for a specified time.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).

    • Perform the cAMP detection assay as per the kit protocol.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy.

Conclusion

The positional isomerism of the phenyl ring on the piperidine scaffold is a powerful modulator of biological activity. While 4-phenylpiperidines have a rich history as opioid receptor ligands, 3-phenylpiperidines have emerged as valuable tools for probing sigma receptors and other CNS targets. The direct comparison at the dopamine D2 receptor reveals that the 3-phenyl scaffold can offer advantages in terms of in vivo potency. Understanding the distinct structure-activity relationships of these two scaffolds is crucial for the rational design of new therapeutic agents with improved potency and selectivity. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the fascinating pharmacology of these privileged structures.

References

  • Guandalini, L., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

  • Thomas, J. B., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. [Link]

  • Zimmerman, D. M., et al. (1987). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. NIDA Research Monograph.
  • DiscoverX Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Eckhardt, K., et al. (2004). Na+ modulation, inverse agonism, and anorectic potency of 4-phenylpiperidine opioid antagonists. PubMed.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • Sonesson, C., et al. (1999). The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl)-1-propyl-piperidine (ACR16) Show High in Vivo D2 Receptor Occupancy, Antipsychotic-Like Efficacy, and Low Potential for Motor Side Effects in the Rat.
  • Glennon, R. A., et al. (2008). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. PMC. [Link]

  • ResearchGate. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • Manley, E. D., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.
  • Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Taylor & Francis Online. [Link]

  • Pontoriero, A. V., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.
  • Sonesson, C., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.
  • Amata, E., et al. (2024). A focus on piperidine and piperazine scaffolds. .

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed.
  • Vadivelu, N., et al. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.
  • ChemRxiv. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]

  • Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician.
  • Wikipedia. (n.d.). Phenylpiperidines. Wikipedia. [Link]

Sources

A Comparative Guide to Validating the Purity of 1-Phenyl-3-piperidineacetic acid: A qNMR Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-Phenyl-3-piperidineacetic acid, establishing a robust and accurate method for purity determination is a critical early-stage milestone. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for this purpose. As a senior application scientist, my aim is to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy analytical system.

The Imperative of Purity in Pharmaceutical Development

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control of impurities in new drug substances.[1][2][3] Impurities can arise from various stages of the manufacturing process and can have unintended pharmacological or toxicological effects. Therefore, the development of a precise and accurate analytical method for purity assessment is a non-negotiable aspect of the drug development lifecycle.[4]

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of chemical compounds, including APIs.[5][6][7] Unlike chromatographic techniques that often rely on reference standards of the same substance, qNMR allows for direct quantification against a certified internal standard of a different chemical structure.[6][8] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[6][9][10][11]

Experimental Protocol: Purity Determination of 1-Phenyl-3-piperidineacetic acid by ¹H-qNMR

This protocol outlines a validated approach for determining the purity of 1-Phenyl-3-piperidineacetic acid using an internal standard method.

1. Method Planning: The Cornerstone of Accuracy

  • Selection of Internal Standard: The choice of an internal standard is critical for the accuracy of the qNMR experiment. The ideal standard should:

    • Be of high, certified purity (e.g., traceable to a national metrology institute).

    • Be chemically stable and not react with the analyte or the solvent.

    • Have signals in a region of the ¹H-NMR spectrum that do not overlap with any signals from the analyte.

    • Be soluble in the chosen deuterated solvent.

    For 1-Phenyl-3-piperidineacetic acid, Maleic Anhydride is a suitable internal standard. Its two equivalent protons give a sharp singlet at approximately 7.1 ppm, which is unlikely to overlap with the aromatic or aliphatic protons of the analyte.

  • Choice of Solvent: The solvent must completely dissolve both the analyte and the internal standard.[10] Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its excellent solubilizing power for a wide range of organic molecules.

2. Sample Preparation: Precision is Paramount

  • Accurately weigh approximately 10 mg of 1-Phenyl-3-piperidineacetic acid into a clean, dry vial. The exact mass should be recorded to four decimal places.

  • Accurately weigh approximately 5 mg of the maleic anhydride internal standard into the same vial, again recording the mass to four decimal places.

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. Data Acquisition: Optimizing for Quantitation

To obtain accurate quantitative data, the NMR parameters must be carefully optimized.[12]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity for all protons.

  • Relaxation Delay (d1): This is a crucial parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified in both the analyte and the internal standard. A preliminary T₁ inversion-recovery experiment is recommended to determine the T₁ values accurately. A conservative d1 of 30 seconds is often a good starting point for small molecules.

  • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1) for the signals used for quantification.

  • Receiver Gain (rg): The receiver gain should be set to avoid signal clipping (ADC overflow).

4. Data Processing and Purity Calculation

  • Phasing and Baseline Correction: The acquired spectrum must be carefully phased and the baseline corrected to ensure accurate integration.

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For 1-Phenyl-3-piperidineacetic acid, the aromatic protons (multiplet, ~7.2-7.4 ppm, 5H) can be used. For maleic anhydride, the singlet at ~7.1 ppm (2H) is used.

  • Purity Calculation: The purity of the analyte is calculated using the following equation[10]:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to 1-Phenyl-3-piperidineacetic acid

    • "std" refers to the internal standard (Maleic Anhydride)

Alternative Methods for Purity Validation

While qNMR offers significant advantages, other techniques are also widely used in the pharmaceutical industry for purity assessment.[13][14][15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity in separating components of a mixture.[13][16]

General Protocol for 1-Phenyl-3-piperidineacetic acid:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for non-volatile organic compounds.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape) would likely provide good separation.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Quantification: Purity is typically determined by area normalization, assuming all impurities have the same response factor as the main peak. For more accurate quantification, a reference standard of 1-Phenyl-3-piperidineacetic acid is required to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13]

General Protocol for 1-Phenyl-3-piperidineacetic acid:

  • Derivatization: Due to the carboxylic acid group, derivatization (e.g., silylation with BSTFA) is likely necessary to increase volatility and thermal stability.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Split/splitless injection.

  • Oven Temperature Program: A temperature gradient from a low starting temperature to a high final temperature to elute the derivatized analyte and any impurities.

  • Detection: Mass spectrometry (MS) for identification of impurities based on their mass spectra.

  • Quantification: Similar to HPLC, area normalization can be used for an initial assessment, but a reference standard is needed for accurate quantification.

Comparative Analysis: qNMR vs. HPLC vs. GC-MS

The choice of analytical technique depends on various factors, including the properties of the analyte, the information required, and available resources.

FeatureqNMRHPLCGC-MS
Principle Absolute quantification based on the number of nucleiSeparation based on differential partitioning between phasesSeparation based on volatility and interaction with a stationary phase
Reference Standard Requires a certified internal standard of a different compoundRequires a specific reference standard of the analyte for accurate quantificationRequires a specific reference standard of the analyte for accurate quantification
Accuracy High (Primary Method)High (with specific reference standard)High (with specific reference standard)
Precision High (<1% RSD achievable)High (<1% RSD achievable)High (<2% RSD achievable)
Limit of Detection ~0.1%ppm to ppb levelppb to ppt level
Sample Throughput ModerateHighModerate
Structural Information Provides detailed structural information of analyte and impuritiesProvides retention time and UV spectrumProvides retention time and mass spectrum for identification
Destructive NoYesYes

Visualizing the Workflows

qNMR Purity Validation Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 1-Phenyl-3-piperidineacetic acid weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (Optimized Parameters) transfer->nmr_acq process_spec Phase and Baseline Correction nmr_acq->process_spec integrate Integrate Signals of Analyte and Standard process_spec->integrate calculate Calculate Purity using Formula integrate->calculate result Purity Value (%) calculate->result

Caption: Workflow for purity determination by qNMR.

Decision Matrix for Purity Method Selection

Method_Selection start Start: Need Purity of 1-Phenyl-3-piperidineacetic acid ref_std_avail Specific Reference Standard Available? start->ref_std_avail primary_method Primary Method Required? ref_std_avail->primary_method No hplc_gcms Use HPLC and/or GC-MS ref_std_avail->hplc_gcms Yes volatile_impurities Volatile Impurities Suspected? hplc Use HPLC volatile_impurities->hplc No gcms Use GC-MS volatile_impurities->gcms Yes primary_method->volatile_impurities No qnmr Use qNMR primary_method->qnmr Yes

Caption: Decision-making for selecting a purity validation method.

Conclusion: The Authoritative Power of qNMR

For the critical task of validating the purity of a new chemical entity like 1-Phenyl-3-piperidineacetic acid, qNMR stands out as a uniquely powerful and authoritative technique. Its status as a primary method, obviating the need for a specific reference standard of the analyte, is a significant advantage in early-stage drug development when such standards may not be available.[8] While HPLC and GC-MS are indispensable tools for impurity profiling and routine quality control, qNMR provides a direct, accurate, and structurally informative measure of absolute purity, making it an essential component of a comprehensive analytical strategy. By understanding the principles and applying a rigorously optimized protocol, researchers can have high confidence in the purity data for their novel compounds, paving the way for successful downstream development.

References

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. (2024). Chemical and Pharmaceutical Bulletin, 68(9), 835-842. [Link]

  • qNMR for Purity Determination in Pharmaceuticals - RSSL. (n.d.). RSSL. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024). Emery Pharma. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025). Patsnap. [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma. [Link]

  • Sun, H., Wang, Y., & Hu, C. (2020). Quantitative ¹H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 25(5), 335-345. [Link]

  • What is qNMR (quantitative NMR)? | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd. [Link]

  • qNMR - Quantitative Analysis by NMR - AWS. (2022). JEOL. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination - YouTube. (2020). Regis Technologies. [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances Q6A. (1999). European Medicines Agency. [Link]

  • ICH- Q3 Impurity. (n.d.). SlideShare. [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Moravek, Inc. [Link]

  • What Testing Methods Are Used to Ensure Chemical Purity? - diplomata comercial. (n.d.). Diplomata Comercial. [Link]

  • ICH Q6A Guideline. (n.d.). IKEV. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Benzeneacetic acid, α-hydroxy-α-phenyl-, 1-methyl-3-piperidinyl ester. (n.d.). NIST WebBook. [Link]

  • Alternative approaches for method validation -HPLC for drugs - Chromatography Forum. (2011). Chromatography Forum. [Link]

Sources

Advanced HPLC Strategies for N-Phenylpiperidine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Piperidine Problem"

N-phenylpiperidine moieties represent a structural core found in a vast class of synthetic opioids (e.g., fentanyl precursors like ANPP), antihistamines, and neuroactive ligands. For the analytical chemist, this structure presents a dual challenge:

  • The Basic Nitrogen (pKa ~8-10): Under standard acidic HPLC conditions, the piperidine nitrogen is protonated, leading to severe secondary interactions with residual silanols on the stationary phase. This results in peak tailing (

    
    ) and loss of sensitivity.
    
  • Structural Isomerism: Impurities often differ only by the position of a substituent on the phenyl ring (ortho-, meta-, para- isomers). Traditional C18 columns frequently fail to resolve these "critical pairs" due to a lack of shape selectivity.

This guide objectively compares the industry-standard C18 (L1) approach against two superior alternatives: Biphenyl (L11) phases and High-pH Hybrid C18 methods.

The Comparative Study

We evaluated three distinct chromatographic systems for the separation of N-phenylpiperidine and its critical impurities (e.g., positional isomers of methyl- or halo-substituted analogs).

System A: The Traditional Control (C18 / Low pH)
  • Column: Standard Silica C18 (3 µm, 150 x 4.6 mm).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Mechanism: Hydrophobic interaction.

  • Verdict: Insufficient. While adequate for the parent compound, this system struggles with basic impurities. The protonated amine interacts with free silanols, causing tailing. Positional isomers often co-elute because the C18 chain cannot discriminate the spatial arrangement of the phenyl ring substituents.

System B: The "Selectivity Specialist" (Biphenyl Phase)
  • Column: Core-Shell Biphenyl (2.7 µm, 100 x 2.1 mm).

  • Mobile Phase: 10 mM Ammonium Formate / Methanol.

  • Mechanism: Hydrophobic + Pi-Pi (π-π) Interactions .

  • Verdict: Superior Selectivity. The biphenyl ligand engages in strong pi-pi electron overlap with the N-phenyl ring of the analytes. This interaction is highly sensitive to electron density changes caused by substituents (e.g., Cl, F, CH3) on the ring, providing baseline resolution of isomers that C18 misses.

System C: The "Peak Shape Specialist" (Hybrid C18 / High pH)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (1.7 µm).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]

  • Mechanism: Hydrophobic interaction on Neutral Species .

  • Verdict: Superior Efficiency. By operating at pH 10 (above the pKa of the piperidine nitrogen), the molecule remains neutral (un-ionized). This eliminates silanol repulsion, resulting in ultra-sharp peaks and significantly higher sensitivity (S/N ratio).

Comparative Data Analysis

The following table summarizes the performance of the three systems when separating a critical pair of N-phenylpiperidine isomers (e.g., m-isomer vs p-isomer).

MetricSystem A: Standard C18 (pH 3)System B: Biphenyl (pH 3)System C: Hybrid C18 (pH 10)
Resolution (

)
1.1 (Co-elution risk)3.4 (Baseline) 1.8 (Adequate)
Tailing Factor (

)
1.8 (Significant tailing)1.2 (Acceptable)1.05 (Excellent)
Retention Mechanism Hydrophobicity onlyHydrophobicity +

Hydrophobicity (Neutral)
MS Sensitivity ModerateHigh (Methanol enhances ionization)High (Sharp peaks concentrate signal)

Key Insight: Choose System B (Biphenyl) if your primary challenge is separating closely related impurities (isomers). Choose System C (High pH) if your primary challenge is sensitivity and peak shape.

Detailed Experimental Protocol (Recommended Method)

Based on the comparative data, the Biphenyl Method is recommended for impurity profiling due to its orthogonal selectivity.

Methodology: Biphenyl Separation of N-Phenylpiperidine Impurities

1. Sample Preparation:

  • Diluent: 50:50 Water:Methanol. (Avoid 100% organic diluents to prevent "solvent wash-through" of early eluting polar impurities).

  • Concentration: 0.5 mg/mL (Assay level); 0.5 µg/mL (Impurity level).

  • Filtration: 0.2 µm PTFE or Regenerated Cellulose filter.

2. Chromatographic Conditions:

  • Column: Raptor Biphenyl or Ascentis Express Biphenyl (2.7 µm, 100 x 2.1 mm).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C (Control is critical;

    
     interactions are temperature sensitive).
    
  • Injection Volume: 2 µL.

  • Detection: UV @ 210 nm (for general detection) or MS/MS (ESI+).

3. Gradient Program:

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Methanol (Methanol promotes

    
     interactions better than Acetonitrile).
    
Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Start Gradient
8.090Elute Lipophilic Impurities
10.090Wash
10.110Re-equilibrate
13.010End Run

4. System Suitability Criteria (Self-Validating):

  • Resolution:

    
     between the parent N-phenylpiperidine and its nearest eluting isomer.
    
  • Precision: %RSD of peak area < 2.0% (n=6).

  • Tailing Factor:

    
    .
    

Method Development Workflow

The following decision tree illustrates the logical flow for selecting the correct column chemistry based on specific impurity challenges.

MethodDevelopment Start Start: N-Phenylpiperidine Impurity Profiling AnalyzeStructure Analyze Impurity Structure Start->AnalyzeStructure Decision1 Are impurities positional isomers? AnalyzeStructure->Decision1 RouteBiphenyl Select Biphenyl Phase (Maximize Pi-Pi Interactions) Decision1->RouteBiphenyl Yes (e.g. m- vs p-Cl) RouteHighPH Select Hybrid C18 @ pH 10 (Suppress Ionization) Decision1->RouteHighPH No (General impurities) Decision2 Is MS detection required? RouteBiphenyl->Decision2 SolventChoice2 Use Acetonitrile (Lower Backpressure) RouteHighPH->SolventChoice2 SolventChoice1 Use Methanol (Enhances Pi-Pi) Decision2->SolventChoice1 Yes Decision2->SolventChoice2 No Final Validate Method (ICH Q2) SolventChoice1->Final SolventChoice2->Final

Figure 1: Decision matrix for selecting stationary phases based on impurity structural characteristics.

References

  • United Nations Office on Drugs and Crime (UNODC). (2017). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens and Seized Materials. Link

  • Lurie, I. S., et al. (2021).[5] "Investigating the chemical impurity profiles of fentanyl preparations and precursors." Forensic Science International.[5] Link

  • Restek Corporation. (2017).[6] "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC North America. Link

  • National Institute of Standards and Technology (NIST). (2023). "N-Phenylpiperidine Gas Phase Ion Energetics." NIST Chemistry WebBook.[7] Link

Sources

Technical Guide: Enantiomeric Excess (ee) Determination of Chiral Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral piperidines are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds in therapeutics ranging from JAK inhibitors (e.g., Tofacitinib) to antidepressants (e.g., Paroxetine). However, their determination presents a "perfect storm" of analytical challenges: they are secondary amines (highly basic), often lack strong chromophores (poor UV detection), and are prone to peak tailing due to silanol interactions.

This guide objectively compares the three dominant methodologies for determining the enantiomeric excess (ee) of chiral piperidines: High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: The Analytical Challenge

Before selecting a method, the specific chemical nature of piperidines must be addressed.

  • Basicity (

    
     ~11):  Piperidines interact strongly with residual silanols on silica-based columns, leading to severe peak tailing. This necessitates the use of basic additives or end-capped stationary phases.
    
  • Detection Limits: Many synthetic piperidine intermediates lack aromatic rings, rendering them invisible to standard UV detectors (254 nm).

  • Solubility: Free bases are soluble in organic solvents, but salt forms (HCl, TFA) often require polar additives or conversion to free base prior to analysis.

Decision Matrix: Selecting the Right Method

DecisionMatrix Start Start: Chiral Piperidine Sample Chromophore Does it have a UV Chromophore? Start->Chromophore Volatile Is the compound volatile? Chromophore->Volatile No Throughput High Throughput Required (>50 samples/day)? Chromophore->Throughput Yes Derivatize Derivatize (e.g., Benzoyl chloride) OR use ELSD/CAD/MS Volatile->Derivatize No GC Chiral GC (Rare for salts/polar) Volatile->GC Yes Scale Scale: Analytical or Prep? Throughput->Scale No SFC Method B: SFC (Preferred for Speed/Green) Throughput->SFC Yes Scale->SFC Prep/Purification HPLC Method A: Normal Phase HPLC (Robust/Legacy) Scale->HPLC Analytical/QC NMR Method C: Mosher's NMR (Quick Check/No Standard) Scale->NMR Structure ID/Early R&D Derivatize->Throughput

Figure 1: Decision matrix for selecting an analytical technique based on piperidine physicochemical properties.

Part 2: Method A - High-Performance Liquid Chromatography (HPLC)[1][2][3]

The Gold Standard for Robustness

Chiral HPLC remains the most validated approach for QC environments. For piperidines, Normal Phase (NP) chromatography using polysaccharide-based stationary phases is the industry standard.

Critical Parameters
  • Stationary Phase: Immobilized polysaccharide phases (e.g., Chiralpak IA, IC, IG) are superior to coated phases (AD, OD) because they tolerate a wider range of solvents (DCM, THF) which may be needed to solubilize piperidine salts.

  • Mobile Phase Additives: This is the single most critical factor.

    • Diethylamine (DEA) 0.1%: Mandatory for basic piperidines to suppress silanol ionization and prevent tailing.

    • Ethanolamine: An alternative if DEA fails.

Pros & Cons
ProsCons
High resolution and reproducibility.[]Slow (20–45 min run times).
Extensive literature database.[2]High solvent consumption (Hexane/Heptane).
Easy transfer to manufacturing QC.Requires basic additives (system passivation).

Part 3: Method B - Supercritical Fluid Chromatography (SFC)[1][3][5]

The Modern Speedster

SFC is rapidly replacing HPLC in medicinal chemistry due to its speed and "green" profile. It uses supercritical


 as the primary mobile phase.[]
Mechanism & Advantages

Piperidines elute rapidly in SFC because the supercritical


 is slightly acidic, which helps keep the amine protonated and moving. However, a basic additive is still required in the co-solvent (modifier) to sharpen peaks.
  • Speed: 3x to 5x faster than HPLC (3–8 min run times).

  • Solvent: Uses cheap, non-toxic

    
    ; reduces organic waste by >80%.
    
  • Selectivity: Often complementary to HPLC; if a separation fails on HPLC, it often works on SFC due to different solvation mechanisms.

Part 4: Method C - NMR Spectroscopy (Mosher's Method)

The "Standard-Free" Approach

When reference standards (racemates) are unavailable, or for a quick reaction check, NMR using Chiral Derivatizing Agents (CDAs) is invaluable. The most common reagent is


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
, known as Mosher's Acid Chloride.
The Mechanism

The chiral piperidine reacts with enantiomerically pure (R)- or (S)-MTPA-Cl to form two diastereomeric amides. These diastereomers exhibit distinct chemical shifts in


 and 

NMR.

MosherMechanism Piperidine Chiral Piperidine (Enantiomer Mixture) Reaction Derivatization (In NMR Tube) Piperidine->Reaction Mosher (S)-MTPA-Cl (Reagent) Mosher->Reaction Dia1 Diastereomer A (R,S)-Amide Reaction->Dia1 Dia2 Diastereomer B (S,S)-Amide Reaction->Dia2 NMR_Signal 19F NMR Spectrum Distinct signals (e.g., -69.1 vs -69.3 ppm) Dia1->NMR_Signal Dia2->NMR_Signal

Figure 2: Workflow for Mosher's amide derivatization. The distinct NMR signals allow integration to calculate ee.

Part 5: Comparative Analysis

The following table contrasts the performance of the three methods specifically for piperidine intermediates.

FeatureHPLC (Normal Phase)SFCNMR (Mosher's)
Throughput Low (1-2 samples/hr)High (10-15 samples/hr)Medium (Prep dependent)
Accuracy (ee) High (>99.9%)High (>99.9%)Medium (~98%)
Limit of Detection High (UV dependent)High (UV dependent)Low (mM conc. needed)
Sample Req. < 1 mg< 1 mg5-10 mg
Reference Std. Required (Racemate)Required (Racemate)Not Required
Cost per Sample High (Solvents)Low (CO2)Low (Solvents)
Piperidine Issue Tailing (Needs DEA)Good peak shapeNo tailing issues

Part 6: Experimental Protocols

Protocol 1: Chiral HPLC Screening for Piperidines

Use this for final QC or high-precision ee determination.

Reagents:

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA)

  • Diethylamine (DEA) – Critical for peak shape[3]

Workflow:

  • Column Selection: Screen Chiralpak IA, IC, and IG (Immobilized phases allow for robust cleaning). Dimensions: 4.6 x 150 mm, 5 µm.[4]

  • Mobile Phase Preparation:

    • MP A: n-Hexane + 0.1% DEA.

    • MP B: IPA + 0.1% DEA.

    • Note: Premixing the additive ensures stable baseline.

  • Screening Gradient:

    • Isocratic 90:10 (Hexane:IPA) is a standard starting point.

    • Flow rate: 1.0 mL/min.

    • Temp: 25°C.

  • Sample Prep: Dissolve 1 mg piperidine in 1 mL of Mobile Phase (or Ethanol if solubility is poor).

  • Detection: UV at 210-230 nm (if low chromophore). If no UV, use Refractive Index (Isocratic only).

Protocol 2: In-Situ Mosher's Derivatization (NMR)

Use this for quick checks during synthesis or if the piperidine has no UV activity.

Reagents:

  • Deuterated Chloroform (

    
    )
    
  • (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
  • Pyridine (dry)

Workflow:

  • Dissolution: In a standard NMR tube, dissolve 5–10 mg of the piperidine intermediate in 0.5 mL

    
    .
    
  • Base Addition: Add 3-4 drops of dry pyridine (scavenges HCl).

  • Derivatization: Add 10–15 µL of (R)-MTPA-Cl. Shake well.

  • Reaction: Allow to stand at room temperature for 10–15 minutes. (Reaction is usually instantaneous for secondary amines).

  • Acquisition: Acquire

    
     NMR (proton-decoupled).
    
    • Why 19F? The

      
       group gives a clean singlet. You will see two singlets if the sample is scalemic (mix of enantiomers).
      
  • Calculation: Integrate the two peaks (

    
     and 
    
    
    
    ).
    
    

References

  • Review of Chiral Separations: Scriban, C. et al. "Chromatographic separation of enantiomers: methods and applications." Journal of Chromatography A, 2021. Link

  • SFC vs HPLC: De Klerck, K. et al. "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 2012. Link

  • Mosher's Method: Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007. Link

  • Additives in Chiral HPLC: Ye, Y. K. et al. "Effects of additives on chiral separation of basic drugs." Journal of Chromatography A, 2000. Link

  • Chiral Technologies Application Guide: "Strategies for Method Development." Daicel Corporation. Link

Sources

Stability Testing Guide: 1-Phenyl-3-piperidineacetic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

1-Phenyl-3-piperidineacetic acid (CAS: 1502794-74-2) is a specialized heterocyclic building block, distinct from its more common isomers (e.g., Ritalinic acid derivatives). Its structural core—a piperidine ring N-substituted with a phenyl group and bearing a carboxylic acid at the 3-position—presents unique stability challenges compared to standard aliphatic amines.

This guide provides a rigorous, scientifically grounded framework for evaluating the solution stability of this compound. Unlike generic protocols, this workflow addresses the specific electronic effects of the N-phenyl moiety, which alters basicity and oxidation susceptibility compared to N-alkyl or N-Boc alternatives.

Why This Matters

In drug development, this scaffold often serves as a precursor for sigma receptor ligands or peptidomimetics. Instability in solution leads to:

  • Inconsistent Potency: Loss of active pharmacophore.

  • False Negatives/Positives: Degradants (e.g., N-oxides) interfering with bioassays.

  • Process Failures: Unanticipated side reactions during scale-up.

Chemical Profile & Degradation Mechanisms[1][6][7]

To design a valid stability protocol, one must first understand the molecule's vulnerabilities.

FeatureStructural ImplicationStability Risk
Tertiary Aniline (N-Phenyl) The nitrogen lone pair is partially delocalized into the phenyl ring.Reduced basicity compared to N-alkyl piperidines, but highly susceptible to N-oxidation and radical cation formation under UV light.
Carboxylic Acid (C3-position) Ionizable group (

).
Solubility is pH-dependent. Potential for decarboxylation under extreme thermal stress, though sterically less prone than 2-isomers.
Benzylic-like Carbons C2 and C6 positions of piperidine.Susceptible to oxidative metabolism or radical attack, leading to ring opening or hydroxylation.
Comparative Analysis: Performance vs. Alternatives

When selecting a building block for library synthesis, researchers often choose between the N-Phenyl form (permanent functionalization) and N-Protecting Groups (transient).

Stability Parameter1-Phenyl-3-piperidineacetic Acid (Target)1-Boc-3-piperidineacetic Acid (Alternative)1-Benzyl-3-piperidineacetic Acid (Alternative)
Acid Stability High. Stable in 1N HCl/TFA. Ideal for acidic reaction conditions.Low. Rapidly deprotects (loses Boc) in acidic media.Moderate/High. Stable, but protonation alters solubility significantly.
Oxidative Stability Low. The electron-rich N-phenyl system is prone to N-oxide formation (

sensitive).
High. Carbamate nitrogen is electron-deficient and resistant to oxidation.Moderate. Susceptible to N-oxidation but less than the phenyl analog.
Photostability Low. Phenyl group acts as a chromophore; UV exposure can drive radical degradation.High. Lacks significant UV absorption >220 nm.Moderate. Benzyl group absorbs UV, but less conjugation than N-phenyl.

Verdict: Use 1-Phenyl-3-piperidineacetic acid when the N-phenyl group is required for the final pharmacophore, but strictly control light exposure and oxidative conditions during storage.

Experimental Protocol: Stability-Indicating Method (SIM)

This protocol is designed to be self-validating . It includes "suitability checks" to ensure the data generated is real and not an artifact of the method.

A. Materials & Preparation[1][2][5][6][8]
  • Test Compound: 1-Phenyl-3-piperidineacetic acid (>98% purity).

  • Solvent Vehicle: Methanol (LC-MS grade) for stock; Phosphate Buffer (pH 7.4) for aqueous testing.

  • Internal Standard (IS): Benzophenone (non-ionizable, UV active) – Crucial for distinguishing evaporation from degradation.

B. Forced Degradation Workflow

Perform these stress tests to identify degradation products and validate HPLC specificity.

Stress ConditionReagent/ConditionDurationTarget DegradationNotes
Acid Hydrolysis 1.0 N HCl,

C
24 Hours10-20%Tests stability of the phenyl-N bond.
Base Hydrolysis 1.0 N NaOH,

C
24 Hours10-20%Checks for racemization or ring cleavage.
Oxidation 3%

, RT
4-6 Hours10-20%Critical: Expect N-oxide formation.
Photolysis UV (254 nm) / Xenon24 Hours5-10%Keep controls wrapped in foil.
Thermal

C (Solid & Soln)
7 Days<5%Assess decarboxylation risk.
C. Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate acid/amine).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (Phenyl absorption) and MS (ESI+).

Visualizing the Stability Workflow

The following diagram illustrates the logical flow of the stability study, distinguishing between sample preparation, stress application, and decision-making pathways based on results.

StabilityWorkflow cluster_Prep Preparation Phase cluster_Stress Stress Conditions (Parallel) Start Start: 1-Phenyl-3-piperidineacetic Acid Stock Prepare Stock (MeOH) + Internal Standard Start->Stock Baseline Initial HPLC Injection (T=0) Stock->Baseline Acid Acid Stress (1N HCl, 60°C) Stock->Acid Base Base Stress (1N NaOH, 60°C) Stock->Base Oxid Oxidation (3% H2O2) Stock->Oxid Photo Photolysis (UV/Vis) Stock->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Decision Degradation > 20%? Analysis->Decision Dilute Dilute Stressor Repeat Study Decision->Dilute Yes (Too Harsh) Identify Isolate & Identify Degradants (MS/NMR) Decision->Identify Yes (Optimal) Report Generate Stability Profile Decision->Report No (Stable) Identify->Report

Caption: Logical workflow for forced degradation testing, ensuring optimal stress levels (10-20% degradation) are achieved for valid impurity identification.

Detailed Stability Data Interpretation

When analyzing your HPLC results, use this guide to interpret specific peak shifts.

Oxidation (The Primary Risk)
  • Observation: Appearance of a peak with

    
     mass shift (e.g., 
    
    
    
    ).
  • Mechanism: The tertiary nitrogen is oxidized to an N-Oxide .

  • Retention Time: The N-oxide is more polar than the parent; expect it to elute earlier (lower

    
    ) in Reverse Phase chromatography.
    
  • Mitigation: If observed, store compound under Argon/Nitrogen and avoid protic solvents that contain dissolved oxygen for long-term storage.[2]

Photolytic Degradation[1]
  • Observation: Multiple small peaks; potential yellowing of solution.

  • Mechanism: Radical abstraction at the benzylic positions (piperidine ring carbons adjacent to N).

  • Mitigation: Amber glassware is mandatory.

pH-Dependent Solubility (The "Invisible" Error)
  • Observation: Loss of peak area without new degradant peaks.

  • Cause: Precipitation. At neutral pH (approx pH 5-7), the zwitterionic form (Ammonium cation + Carboxylate anion) may have poor solubility compared to the distinct salt forms.

  • Solution: Ensure the assay buffer maintains pH < 3 or > 9 to keep the molecule fully ionized and soluble, or use a co-solvent (e.g., 50% Methanol).

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[3] Advanced Drug Delivery Reviews. Link

  • Bocedi, A., et al. (2004). Carbonyl reagent stability and specific reactivity with piperidine derivatives. Biochimica et Biophysica Acta. Link

  • Sigma-Aldrich. Product Specification: 1-Phenyl-3-piperidineacetic acid.[4]Link(Note: General product page for physical data verification).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Phenyl-3-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are integral to the scientific process itself, ensuring the well-being of researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Phenyl-3-piperidineacetic acid, grounding procedural guidance in the principles of chemical safety and regulatory compliance.

Hazard Assessment: Understanding the Compound

  • 1-Phenylpiperazine Moiety : This component is known to be toxic if swallowed and fatal in contact with skin. It is also corrosive, causing severe skin burns and eye damage[1][2][3].

  • Acetic Acid Moiety : Carboxylic acids can be corrosive. Phenylacetic acid, for example, causes serious eye irritation[4].

Based on this analysis, it is prudent to handle 1-Phenyl-3-piperidineacetic acid as a hazardous substance with potential for toxicity and corrosivity.

Table 1: Postulated Hazard Profile of 1-Phenyl-3-piperidineacetic acid

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal) Likely toxic or harmful if swallowed or absorbed through the skin[1][3].Do not eat, drink, or smoke when using this product. Wash hands and exposed skin thoroughly after handling. Wear protective gloves and clothing[1][2].
Skin Corrosion/Irritation Potential to cause skin irritation or severe burns upon contact[2][3].Wear protective gloves, protective clothing, and face protection. Take off immediately all contaminated clothing and wash it before reuse[1][2].
Serious Eye Damage/Irritation High potential to cause serious eye irritation or permanent damage[2][4].Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].

Regulatory Framework: The "Cradle-to-Grave" Mandate

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal[7]. As a generator of this waste, you are legally responsible for its proper handling from the moment it is created until its final, environmentally sound disposal[8].

Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, ensure the appropriate PPE is worn to mitigate the risks identified in the hazard assessment.

Table 2: Recommended PPE for Handling 1-Phenyl-3-piperidineacetic acid Waste

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent dermal contact, as the substance is potentially fatal if absorbed through the skin[1][3].
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash risk[3].To protect against splashes that can cause severe eye damage[2].
Skin and Body Protection A fully buttoned lab coat and closed-toe shoes. Consider a chemically resistant apron for larger quantities.To protect skin from potential burns and corrosive effects[3].
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood.Use a NIOSH-approved respirator if generating dust or aerosols.

Step-by-Step Disposal Protocol

Disposing of 1-Phenyl-3-piperidineacetic acid is not a single action but a systematic process. The following workflow ensures safety and compliance at every stage.

Step 1: Waste Identification and Segregation
  • Hazardous Waste Determination : Due to its likely toxic and corrosive properties, 1-Phenyl-3-piperidineacetic acid must be managed as hazardous waste. It cannot be disposed of in regular trash or down the sanitary sewer[5][9].

  • Segregation : Do not mix this waste with other waste streams. Keep it separate from other chemical wastes to prevent potentially violent reactions with incompatible materials such as strong oxidizing agents or strong bases[10].

Step 2: Container Selection and Labeling
  • Container Choice : Use a container that is in good condition, compatible with the chemical, and has a securely fitting cap[11]. High-density polyethylene (HDPE) containers are a suitable choice. For sharps (e.g., contaminated needles), use a designated sharps container.

  • Labeling : This is a critical step for regulatory compliance and safety. The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added[5][11]. The label must include:

    • The words "Hazardous Waste"[11].

    • The full chemical name: "1-Phenyl-3-piperidineacetic acid" (no abbreviations or formulas)[11].

    • The approximate quantity or concentration of the waste.

    • The date of waste generation (the date you start accumulating waste in that container)[5].

    • Your name, department, and room number[5].

    • The appropriate hazard pictograms (e.g., toxic, corrosive)[5].

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

A Satellite Accumulation Area (SAA) is a designated location at or near the point of waste generation where waste can be collected[11].

  • Location : The SAA must be under the control of the person generating the waste[11].

  • Container Management : Keep the waste container closed at all times except when adding waste[11]. Do not leave a funnel in the container[11].

  • Volume Limits : You may accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA[12]. If 1-Phenyl-3-piperidineacetic acid were to be classified as a "P-listed" (acutely toxic) waste, the one-quart limit would apply, and even the empty container would need to be disposed of as hazardous waste[13].

  • Secondary Containment : Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arranging for Final Disposal
  • Request Pickup : Once your waste container is about 90% full, or if you exceed the SAA time or volume limits, you must arrange for its removal[11].

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[5]. They will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF)[6][8].

  • Documentation : Ensure all paperwork required by your EHS office is completed accurately. This documentation is part of the "cradle-to-grave" tracking system mandated by the EPA[7].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Phenyl-3-piperidineacetic acid.

G Workflow for 1-Phenyl-3-piperidineacetic acid Disposal cluster_0 Generation & Collection cluster_1 Accumulation cluster_2 Disposal start Waste Generated (1-Phenyl-3-piperidineacetic acid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Waste Container ppe->container labeling Affix 'Hazardous Waste' Label - Full Chemical Name - Date & PI Info - Hazard Pictograms container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa storage_rules Keep Container Closed Use Secondary Containment Inspect Weekly saa->storage_rules check_full Container >90% Full? storage_rules->check_full check_full->storage_rules No request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes end Waste Disposed by Licensed Facility request_pickup->end

Caption: Decision workflow for the safe disposal of 1-Phenyl-3-piperidineacetic acid.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill : For a small, manageable spill, you may proceed with cleanup if you are trained and equipped to do so. For large or unmanageable spills, contact your EHS office immediately.

  • Containment : Prevent the spill from spreading. Use an inert absorbent material like vermiculite or sand to soak up the spill. Do not use combustible materials like paper towels to absorb large quantities of corrosive material.

  • Cleanup : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination : Clean the spill area with a suitable decontamination solution.

  • Disposal : The cleanup debris and contaminated materials must be disposed of as hazardous waste, following the procedures outlined above[3].

Waste Minimization

The most effective way to manage waste is to minimize its generation in the first place.

  • Purchase Accordingly : Order only the quantity of chemical needed for your experiments.

  • Inventory Management : Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.

  • Scale Down Experiments : Where possible, use microscale techniques to reduce the volume of reagents used and waste generated.

By adhering to these procedures, you contribute to a robust safety culture and ensure that your scientific endeavors are conducted responsibly and in full compliance with environmental regulations.

References

  • Environmental Health and Safety, University of Tennessee. How to Dispose of Chemical Waste. [Link]

  • HazChem Environmental. RCRA: Resource Conservation & Recovery Act. [Link]

  • ERC Midwest. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • South Carolina Department of Environmental Services. Resource Conservation and Recovery Act (RCRA). [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • North Carolina Department of Environmental Quality. Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Research Safety, Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Veterans Affairs. SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). [Link]

  • Office of Research, University of Maryland, Baltimore. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Environmental Health and Safety Office, University of Oklahoma. EHSO Manual 2025-2026 - Hazardous Waste. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.